3-Amino-4-iodopyridine
説明
Structure
3D Structure
特性
IUPAC Name |
4-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJRSKTXMSIVNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356052 | |
| Record name | 3-Amino-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105752-11-2 | |
| Record name | 3-Amino-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80356052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-4-iodopyridine, a key intermediate in the development of various pharmaceutical compounds and other industrially significant chemicals.[1] This document details a multi-step synthetic pathway, provides in-depth experimental protocols, and presents a thorough characterization of the target compound using modern analytical techniques. All quantitative data is summarized in structured tables for clarity and ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the processes involved.
Introduction
This compound is a pyridine derivative with significant biological activity, making it a valuable building block in the synthesis of pharmaceuticals and pesticides.[1] Its molecular structure, featuring an amino group and an iodine atom on the pyridine ring, allows for diverse chemical modifications, rendering it a versatile intermediate in organic synthesis. Notably, derivatives of this compound are crucial in the synthesis of drugs like pantoprazole sodium, which is used to treat duodenal ulcers.[1] This guide outlines a reliable method for its preparation and a comprehensive approach to its characterization.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from pyridine-3-ylamine. The overall synthetic scheme is depicted below.
Experimental Protocols
Step 1: Synthesis of 2,2-dimethyl-N-pyridin-3-ylpropionamide [1]
-
In a suitable reaction vessel, a mixture of pyridine-3-ylamine (20 g, 212.49 mmol) in a 2.5:1 v/v mixture of THF and Et₂O (175 mL) is prepared.
-
To this solution, triethylamine (Et₃N) (44 mL, 318.7 mmol) is added.
-
A solution of pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) is added slowly to the reaction mixture.
-
The mixture is stirred at this temperature for 1 hour.
-
Upon completion of the reaction, the mixture is filtered, and the filtrate is evaporated in vacuo.
-
The crude filter cake is washed with n-hexane to yield the title compound as a colorless crystalline solid.
Step 2: Synthesis of N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide [1]
-
To a solution of 2,2-dimethyl-N-pyridin-3-ylpropionamide (7 g, 39.32 mmol) in THF (50 mL) at 25°C, TMEDA (20 mL) is added.
-
The mixture is cooled to -70°C under an argon atmosphere.
-
n-Butyllithium (66 mL, 1.6 M in n-hexane) is added over 30 minutes.
-
The reaction mixture is stirred at -15°C for 1 hour and then at 0°C for an additional hour.
-
The mixture is then re-cooled to -70°C.
-
A solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) is added slowly over 1 hour.
-
The resulting mixture is allowed to stir at 25°C for 16 hours.
-
Water and a saturated aqueous solution of Na₂S₂O₃ are added to the mixture.
-
The product is extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude residue is purified by silica gel column chromatography (40% EtOAc in n-hexane) to give the title compound as a light yellow solid.
Step 3: Synthesis of this compound [1]
-
A solution of N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide (6 g, 19.73 mmol) in 3M aqueous HCl (50 mL) is heated to 100°C for 18 hours.
-
After the reaction is complete, the reaction mass is washed with EtOAc.
-
The aqueous layer is basified with a 50% aqueous NaOH solution and extracted with EtOAc.
-
The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated to yield this compound as a brown viscous solid.
Summary of Synthesis Data
| Step | Product | Starting Material | Reagents | Yield |
| 1 | 2,2-Dimethyl-N-pyridin-3-ylpropionamide | Pyridine-3-ylamine | Pivaloyl chloride, Et₃N, THF, Et₂O | 85%[1] |
| 2 | N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide | 2,2-Dimethyl-N-pyridin-3-ylpropionamide | TMEDA, n-BuLi, Iodine, THF | 37%[1] |
| 3 | This compound | N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide | 3M aq. HCl | 73%[1] |
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques, including physical property measurements and spectroscopic analysis.
Physical and Spectroscopic Data
The synthesized this compound is characterized by the following properties:
| Property | Value | Source |
| Molecular Formula | C₅H₅IN₂ | |
| Molecular Weight | 220.01 g/mol | |
| Appearance | Off-white to beige to light brown crystalline powder | [2] |
| Melting Point | 65-70 °C | |
| ¹H NMR | Spectrum conforms to the structure. | [3] |
| Mass Spectrometry (ESI) | m/z = 305.4 [M+H]⁺ (for the protected intermediate) | [1] |
| Infrared (IR) Spectrum | Spectrum conforms to the structure. | [2] |
| Purity (HPLC) | 100% | [1] |
Safety Information
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described synthetic route is robust, and the characterization methods are standard for ensuring the quality of the final product. This information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their efforts to utilize this important chemical intermediate.
References
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-iodopyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its structural features make it a valuable building block for the development of novel pharmaceutical agents and other functional organic materials. This document provides an in-depth overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows presented through diagrams. The information compiled herein is intended to serve as a crucial resource for professionals engaged in research and development involving this versatile intermediate.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
Identity and Structure
| Property | Value | Reference |
| IUPAC Name | 4-iodopyridin-3-amine | |
| Synonyms | 4-Iodo-3-pyridinamine | [1] |
| CAS Number | 105752-11-2 | [1] |
| Molecular Formula | C₅H₅IN₂ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| SMILES | Nc1cnccc1I | [1] |
| InChI Key | ZJRSKTXMSIVNAU-UHFFFAOYSA-N | [1] |
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Off-white to beige or light brown crystalline solid/powder. | [2] |
| Melting Point | 54-70 °C (Range from literature) | [2][3] |
| Boiling Point | Data not available | |
| pKa | Data not available | |
| Solubility | Data not available for specific solvents. General solubility for related aminopyridines includes water, DMF, DMSO, THF, acetone, acetonitrile, ethanol, isopropanol, and methanol. | |
| logP | Data not available | |
| Purity/Assay | ≥97% (Assay), ≥97.5 % (GC) | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its practical application. The following sections provide cited experimental procedures.
Synthesis of this compound
A common synthetic route to this compound involves the protection of the amino group of 3-aminopyridine, followed by directed ortho-metalation, iodination, and subsequent deprotection.[4]
Step 1: Synthesis of N-(pyridin-3-yl)pivalamide
-
To a solution of 3-aminopyridine (20 g, 212.49 mmol) in a mixture of THF:Et₂O (175 mL; 2.5:1 v/v), add triethylamine (44 mL, 318.7 mmol).[4]
-
Slowly add a solution of pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) to the mixture.[4]
-
Stir the reaction mixture at this temperature for 1 hour.[4]
-
Upon completion, filter the reaction mixture and evaporate the filtrate in vacuo.[4]
-
Wash the crude filter cake with n-hexane to yield N-(pyridin-3-yl)pivalamide as a colorless crystalline solid.[4]
Step 2: Synthesis of N-(4-iodopyridin-3-yl)pivalamide
-
To a solution of N-(pyridin-3-yl)pivalamide (7 g, 39.32 mmol) in THF (50 mL), add TMEDA (20 mL).[4]
-
Cool the mixture to -70 °C under an argon atmosphere.[4]
-
Add n-butyllithium (66 mL, 1.6 M in n-hexane) over 30 minutes.[4]
-
Stir the reaction mixture at -15 °C for 1 hour, and then at 0 °C for an additional hour.[4]
-
Cool the reaction mixture back down to -70 °C.[4]
-
Slowly add a solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) over 1 hour.[4]
-
Allow the resulting mixture to stir at 25 °C for 16 hours.[4]
-
Quench the reaction with water and a saturated aqueous Na₂S₂O₃ solution.[4]
-
Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.[4]
-
Purify the crude residue by silica gel column chromatography (40% EtOAc in n-hexane) to give the title compound.[4]
Step 3: Synthesis of this compound
-
Heat a mixture of N-(4-iodopyridin-3-yl)pivalamide (6 g, 19.73 mmol) in 3M aqueous HCl (50 mL) to 100 °C for 18 hours.[4]
-
After the reaction is complete, wash the reaction mass with EtOAc.[4]
-
The final product, this compound, is obtained after workup.[4]
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The general procedure involves dissolving the impure compound in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor.[5]
General Protocol:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethyl acetate and n-hexane have been mentioned in synthetic procedures.[4][6][7]
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of this compound. While a specific method for this compound is not detailed, a general method for aminopyridines can be adapted.[8]
General HPLC Parameters for Aminopyridines:
-
Column: A mixed-mode stationary phase column, such as Amaze HD, is suitable.[8]
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and methanol (e.g., 60/40) with additives like formic acid and ammonium formate, can be effective.[8]
-
Detection: UV detection at a wavelength of 275 nm is appropriate for the pyridine ring system.[8]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Sample Preparation: Dissolve a small amount of the compound (e.g., 0.3 mg/mL) in the mobile phase or a compatible solvent.[8]
Mandatory Visualizations
The following diagrams illustrate the key synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
Caption: General workflow for purification by recrystallization.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its utility stems from the presence of multiple reactive sites: the amino group, the pyridine nitrogen, and the carbon-iodine bond, which is susceptible to a variety of cross-coupling reactions. It is notably used in the synthesis of pharmaceuticals, such as the proton pump inhibitor pantoprazole, and in the development of novel pesticides.[4][9] The strategic placement of the amino and iodo groups allows for the construction of complex heterocyclic systems.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound, presenting it in an accessible format for scientists and researchers. Detailed protocols for its synthesis and purification have been provided, along with a representative analytical method. The visualizations offer a clear depiction of the experimental workflows. While some physical constants remain to be experimentally determined and reported in the literature, the information provided herein serves as a robust foundation for the safe and effective use of this compound in a laboratory and industrial setting.
References
- 1. This compound 97 105752-11-2 [sigmaaldrich.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound 97 105752-11-2 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. mt.com [mt.com]
- 6. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 8. helixchrom.com [helixchrom.com]
- 9. ossila.com [ossila.com]
Technical Guide: 3-Amino-4-iodopyridine (CAS 105752-11-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Amino-4-iodopyridine, a key heterocyclic building block in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis protocols, and significant applications, with a focus on its role as a crucial intermediate in the development of pharmaceutical agents. Special attention is given to the biological activities of its derivatives, particularly in the realm of kinase inhibition and anticancer research. Experimental methodologies and data are presented to support researchers in their laboratory work and to facilitate further investigation into the therapeutic potential of compounds derived from this versatile scaffold.
Physicochemical Properties
This compound is a stable, solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 105752-11-2 | |
| Molecular Formula | C₅H₅IN₂ | |
| Molecular Weight | 220.01 g/mol | |
| Appearance | Off-white to beige to light brown crystalline powder | [1] |
| Melting Point | 60-70 °C | [1] |
| Solubility | Slightly soluble in water. | No direct citation, inferred from general chemical knowledge. |
| SMILES | Nc1cnccc1I | |
| InChI | 1S/C5H5IN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.
-
¹H NMR Spectroscopy: A proton NMR spectrum is available for this compound, providing confirmation of its chemical structure.[2]
-
Infrared (IR) Spectroscopy: While a publicly available spectrum is not readily accessible, supplier specifications confirm that the infrared spectrum of their product conforms to the structure of this compound.[1]
-
Mass Spectrometry: Specific mass spectrometry data for this compound is not widely published in the public domain. However, analysis of related aminopyridine compounds is commonly performed using techniques like HPLC-MS.[3]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from 3-aminopyridine.[4]
Experimental Protocol
Step 1: Synthesis of N-(pyridin-3-yl)pivalamide
-
To a solution of 3-aminopyridine (20 g, 212.49 mmol) in a 2.5:1 mixture of THF:Et₂O (175 mL), slowly add pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) and triethylamine (44 mL, 318.7 mmol).
-
Stir the reaction mixture at this temperature for 1 hour.
-
Upon completion of the reaction, filter the mixture.
-
Evaporate the filtrate in vacuo.
-
Wash the crude filter cake with n-hexane to yield N-(pyridin-3-yl)pivalamide as a colorless crystalline solid.
Step 2: Synthesis of this compound
-
To a solution of N-(pyridin-3-yl)pivalamide (7 g, 39.32 mmol) in THF (50 mL) at 25 °C, add TMEDA (20 mL).
-
Cool the mixture to -70 °C and add n-butyllithium (66 mL, 1.6 M in n-hexane) over 30 minutes under an argon atmosphere.
-
Stir the reaction mixture at -15 °C for 1 hour, and then at 0 °C for an additional hour.
-
Cool the reaction mixture back to -70 °C.
-
Slowly add a solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) over 1 hour.
-
Allow the resulting mixture to stir at 25 °C for 16 hours.
-
Quench the reaction by adding water and a saturated aqueous solution of Na₂S₂O₃.
-
Extract the product with an appropriate organic solvent.
-
Purify the crude product to obtain this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds.[4]
Intermediate in Pantoprazole Synthesis
One of the most notable applications of this compound is as a precursor in the synthesis of Pantoprazole sodium, a proton pump inhibitor used to treat duodenal ulcers.[4] The synthesis involves the condensation of a substituted benzimidazole with a pyridine derivative, where this compound serves as a key building block for the pyridine moiety.
Caption: Pantoprazole synthesis pathway.
Scaffold for Biologically Active Molecules
The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of aminopyridines have shown a wide range of biological activities, including potential as anticancer and kinase inhibitory agents.[5][6] The presence of the iodine atom in this compound provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse libraries of compounds for biological screening.
Biological Activity of Aminopyridine Derivatives
While this compound is primarily used as a synthetic intermediate, the broader class of aminopyridine derivatives exhibits significant biological activities.
Kinase Inhibition
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, which can be synthesized from aminopyridines, as potent anticancer agents.[5] Some of these compounds have demonstrated inhibitory activity against kinases such as FLT3, which is a key target in certain types of leukemia.[5]
Caption: Kinase inhibition signaling pathway.
Anticancer Activity
Several studies have reported the synthesis and evaluation of various pyridine derivatives exhibiting significant anticancer properties.[7] For instance, imidazopyridine derivatives have shown promising results against various cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[2] The mechanism of action is often linked to the inhibition of critical cellular processes in cancer cells, such as proliferation and survival.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
In case of contact or exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical industry. Its utility as a precursor for complex molecules like pantoprazole, coupled with the established biological activity of the aminopyridine scaffold, makes it a compound of high interest for researchers in drug discovery and development. Further exploration of derivatives of this compound holds promise for the discovery of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. This guide provides a foundational resource to support and inspire such research endeavors.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. helixchrom.com [helixchrom.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Amino-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-Amino-4-iodopyridine. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the context of medicinal chemistry and drug discovery. This document details experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available and predicted spectral data in a clear, tabular format.
Introduction
This compound is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structural features, including the amino group and the iodine atom on the pyridine ring, make it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any application. This guide summarizes the key spectroscopic data and the methodologies to obtain them.
Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of publicly accessible, complete experimental datasets for this specific molecule, some of the presented data are estimations based on the analysis of structurally related compounds, such as 3-aminopyridine, 4-iodopyridine, and other substituted pyridines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.0-8.2 | Doublet | ~5-6 |
| H-5 | ~7.0-7.2 | Doublet | ~5-6 |
| H-6 | ~7.8-8.0 | Singlet | - |
| NH₂ | ~4.0-6.0 | Broad Singlet | - |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~145-150 |
| C-3 | ~140-145 |
| C-4 | ~95-100 |
| C-5 | ~120-125 |
| C-6 | ~148-152 |
Note: The chemical shift for the carbon atom bearing the iodine (C-4) is expected to be significantly upfield due to the heavy atom effect.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group and the aromatic pyridine ring.
Table 3: IR Spectroscopic Data for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | ~3400-3500 | Medium |
| N-H Stretch (symmetric) | ~3300-3400 | Medium |
| C-H Stretch (aromatic) | ~3000-3100 | Medium-Weak |
| N-H Bend (scissoring) | ~1600-1650 | Strong |
| C=C and C=N Stretch (aromatic ring) | ~1400-1600 | Medium-Strong |
| C-N Stretch | ~1250-1350 | Medium |
| C-I Stretch | ~500-600 | Weak |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular weight: 220.01 g/mol ), the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 220 | Moderate | [M]⁺ (Molecular Ion) |
| 127 | Low | [I]⁺ |
| 93 | High | [M-I]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (Electron Ionization - EI)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Sample Introduction:
-
For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
The probe is inserted into the ion source of the mass spectrometer.
Data Acquisition:
-
The sample is vaporized by heating the probe.
-
In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
The Evolving Landscape of 3-Amino-4-iodopyridine Derivatives in Therapeutic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyridine derivatives, 3-amino-4-iodopyridine stands out as a particularly valuable intermediate in the synthesis of novel bioactive compounds. Its unique substitution pattern, featuring an amino group and an iodine atom, provides a versatile platform for structural elaboration and the development of targeted therapies. This technical guide delves into the synthesis, biological activities, and therapeutic potential of this compound derivatives, offering a comprehensive resource for professionals in the field of drug discovery and development.
Synthesis of this compound and its Derivatives: A General Overview
The synthesis of this compound itself can be achieved through various routes, often starting from more readily available pyridine precursors.[1] Once obtained, the this compound core serves as a versatile building block for a wide range of derivatives. The presence of the iodine atom is particularly advantageous, as it allows for the introduction of diverse substituents through well-established cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the systematic exploration of the chemical space around the pyridine core to optimize biological activity.
A general workflow for the synthesis and biological evaluation of this compound derivatives typically involves a multi-step process. This begins with the synthesis of the core scaffold, followed by diversification through various chemical reactions to generate a library of derivatives. These compounds are then subjected to a cascade of biological assays to identify lead candidates for further development.
Anticancer Activity of 3-Aminopyridine Scaffolds
A significant body of research has focused on the anticancer potential of compounds derived from or containing the 3-aminopyridine moiety. These derivatives have shown promise against a variety of cancer cell lines, often through the inhibition of key signaling pathways involved in cell proliferation and survival.
Kinase Inhibition: A Prominent Mechanism of Action
Many 3-aminopyridine derivatives exert their anticancer effects by targeting protein kinases, enzymes that play a crucial role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers. Inhibition of EGFR can block downstream signaling pathways that promote cell growth, proliferation, and survival.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of various pyridine and fused-pyridine derivatives, highlighting the potential of this chemical class. It is important to note that these are not all direct derivatives of this compound, but they share the core 3-aminopyridine structural motif.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-α]pyridine | HT-29 | 4.15 ± 2.93 | [2] |
| Imidazo[1,2-α]pyridine | B16F10 | 21.75 ± 0.81 | [2] |
| Imidazo[1,2-α]pyridine | MCF-7 | 14.81 ± 0.20 | [2] |
| Pyridine-bridged Combretastatin Analogue | MDA-MB-231 | 0.00313 | [3] |
| Pyridine Derivative | MCF-7 | 3.80 | [4] |
| Pyridine Derivative | HEPG2 | 4.00 | [4] |
| Pyrido[4,3-e][1][5][6]triazino[3,2-c][1][5][6]thiadiazine 6,6-dioxide | HCT-116 | 9 - 42 | [7] |
| Pyrido[4,3-e][1][5][6]triazino[3,2-c][1][5][6]thiadiazine 6,6-dioxide | HeLa | 25 - 83 | [7] |
| Pyrido[4,3-e][1][5][6]triazino[3,2-c][1][5][6]thiadiazine 6,6-dioxide | MCF-7 | 25 - 97 | [7] |
Other Notable Biological Activities
Beyond their anticancer properties, derivatives of 3-aminopyridine have been investigated for a range of other biological activities.
Antimicrobial and Antimalarial Potential
The pyridine nucleus is a common feature in many antimicrobial and antimalarial drugs. Several studies have explored the synthesis of novel pyridine derivatives with the aim of identifying new agents to combat infectious diseases. For instance, certain pyridine derivatives have shown significant in vivo antimalarial activity against Plasmodium berghei and in vitro activity against chloroquine-resistant Plasmodium falciparum strains.[8][9] One promising compound demonstrated an IC50 of 0.0402 µM against a resistant P. falciparum strain.[8][9]
Neurological Applications
Aminopyridines, in general, are known to act as potassium channel blockers.[10][11] This mechanism of action is relevant for the treatment of certain neurological disorders. While the research in this area has largely focused on 4-aminopyridine, the potential for 3-aminopyridine derivatives to modulate ion channel activity remains an area of interest for future investigation.
Experimental Methodologies: A Primer
The biological evaluation of this compound derivatives employs a variety of standard in vitro and in vivo assays. The following provides a general overview of some of the key experimental protocols.
In Vitro Cytotoxicity Assays
A common first step in assessing the anticancer potential of a compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Generalized MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: An MTT solution is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Antimalarial Assays
To evaluate the efficacy of compounds in a living organism, in vivo models are employed. The 4-day suppressive test in mice is a standard method for assessing antimalarial activity.
Generalized 4-Day Suppressive Test Protocol:
-
Infection: Mice are inoculated with a known strain of malaria parasite, such as Plasmodium berghei.
-
Treatment: The test compounds are administered to the mice, typically orally or intraperitoneally, at various doses for four consecutive days, starting from the day of infection. A control group receives the vehicle, and a positive control group receives a known antimalarial drug (e.g., chloroquine).
-
Parasitemia Determination: On the fifth day, blood smears are taken from the mice, stained, and the percentage of parasitized red blood cells is determined by microscopic examination.
-
Data Analysis: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite suppression.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, underscores its importance in modern medicinal chemistry. While much of the research has focused on the anticancer properties of these compounds, particularly as kinase inhibitors, there is ample opportunity to explore their potential in other therapeutic areas, including infectious diseases and neurological disorders.
Future research in this field will likely focus on the synthesis of more complex and targeted derivatives, leveraging the versatility of the this compound core. The integration of computational modeling and structure-activity relationship studies will be crucial in guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. As our understanding of the molecular basis of disease continues to grow, the this compound scaffold is poised to remain a valuable tool in the quest for new and effective medicines.
References
- 1. Page loading... [guidechem.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. nbinno.com [nbinno.com]
- 6. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Versatility of 3-Amino-4-iodopyridine: A Technical Guide for Medicinal Chemists
An In-depth Review of a Privileged Building Block in Modern Drug Discovery
Introduction: 3-Amino-4-iodopyridine has emerged as a crucial and versatile building block in medicinal chemistry. Its unique structural arrangement, featuring a nucleophilic amino group and a reactive iodo substituent on a biologically relevant pyridine core, offers chemists a powerful handle for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical and Structural Properties
This compound is a solid at room temperature with a melting point in the range of 65-70 °C.[1] The presence of both a hydrogen bond donor (amino group) and a halogen atom suitable for cross-coupling reactions makes it an attractive starting material for library synthesis and lead optimization campaigns.
| Property | Value | Reference |
| Molecular Formula | C₅H₅IN₂ | [1] |
| Molecular Weight | 220.01 g/mol | [1] |
| CAS Number | 105752-11-2 | [1] |
| Melting Point | 65-70 °C | [1] |
| Appearance | Solid | [1] |
| SMILES | Nc1cnccc1I | [1] |
| InChI Key | ZJRSKTXMSIVNAU-UHFFFAOYSA-N | [1] |
Synthesis of the Building Block
The preparation of this compound can be achieved through several synthetic routes. One common method involves the protection of the amino group of 3-aminopyridine, followed by directed ortho-metalation and subsequent iodination.
Experimental Protocol: Synthesis via Directed Ortho-Metalation
A detailed two-step synthesis starting from 3-aminopyridine is described below, involving a pivaloyl protection step followed by iodination.[2]
Step 1: Synthesis of N-(Pyridin-3-yl)pivalamide
-
To a solution of 3-aminopyridine (20 g, 212.49 mmol) in a mixture of THF:Et₂O (175 mL; 2.5:1 v/v), triethylamine (44 mL, 318.7 mmol) is added.[2]
-
A solution of pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) is added slowly to the mixture.[2]
-
The reaction is stirred at this temperature for 1 hour.[2]
-
Upon completion, the reaction mixture is filtered, and the filtrate is evaporated in vacuo.[2]
-
The crude filter cake is washed with n-hexane to yield the title compound as a colorless crystalline solid (Yield: 32 g, 85%).[2]
Step 2: Synthesis of this compound
-
To a solution of N-(pyridin-3-yl)pivalamide (7 g, 39.32 mmol) in THF (50 mL), TMEDA (20 mL) is added at 25 °C.[2]
-
The mixture is cooled to -70 °C, and n-butyllithium (1.6 M in n-hexane, 66 mL) is added over 30 minutes under an argon atmosphere.[2]
-
The reaction mixture is stirred at -15 °C for 1 hour and then at 0 °C for another hour.[2]
-
The mixture is re-cooled to -70 °C, and a solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) is added slowly over 1 hour.[2]
-
The resulting mixture is allowed to stir at 25 °C for 16 hours.[2]
-
The pivaloyl protecting group is then hydrolyzed by heating the intermediate in 3M aqueous HCl (50 mL) at 100 °C for 18 hours.[2]
-
After completion, the reaction mass is washed with EtOAc. The pH of the aqueous layer is adjusted to 9 with solid Na₂CO₃, and the layer is extracted with EtOAc.[2]
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to give this compound (Yield: 3.2 g, 73%).[2]
Core Reactivity and Key Transformations
The utility of this compound as a building block stems from the differential reactivity of its two functional groups. The amino group serves as a potent nucleophile or a handle for directing group chemistry, while the carbon-iodine bond is an excellent participant in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The iodo-substituent at the 4-position of the pyridine ring readily undergoes oxidative addition to a palladium(0) catalyst, making it an ideal substrate for coupling with a wide range of boronic acids and esters.
This general protocol is based on established procedures for the coupling of halo-pyridines with arylboronic acids.
-
Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask or microwave vial), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring. Temperatures typically range from 80-110 °C. Reaction progress is monitored by TLC or LC-MS and is often complete within 4-16 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a vast array of primary and secondary amines. This compound is an excellent substrate for this transformation, enabling the synthesis of various diaminopyridine derivatives.
This generalized protocol is based on standard procedures for the amination of iodo-heterocycles.
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium catalyst/precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, BINAP), and a base (e.g., NaOtBu, K₂CO₃).
-
Reagent Addition: Add this compound (1.0 eq) to the tube. Seal the tube, then evacuate and backfill with inert gas (repeat three times).
-
Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe, followed by the amine coupling partner (1.1-1.5 eq).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C). Monitor progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction (e.g., with saturated aqueous NH₄Cl). Dilute with an organic solvent, wash with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Applications in Medicinal Chemistry: Targeting Kinase Signaling
The aminopyridine scaffold is a well-established pharmacophore found in numerous kinase inhibitors. The ability to functionalize both the 3- and 4-positions of the pyridine ring makes this compound a particularly valuable starting point for creating libraries of potent and selective kinase inhibitors.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical cascade that transduces signals from cytokine and growth factor receptors to the nucleus, regulating genes involved in immunity, proliferation, and differentiation.[3] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. Small molecule inhibitors targeting the ATP-binding site of JAKs have emerged as a significant therapeutic class.
// Nodes Cytokine [label="Cytokine", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; JAK [label="JAK", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAK_P [label="P-JAK", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT_P [label="P-STAT", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="P-STAT Dimer", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Gene Transcription", shape=note, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="JAK Inhibitor\n(e.g., Aminopyridine-based)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK [label="2. Activation"]; JAK -> JAK_P [label="3. Autophosphorylation"]; JAK_P -> Receptor [label="4. Receptor Phosphorylation"]; Receptor -> STAT [label="5. STAT Recruitment"]; JAK_P -> STAT_P [label="6. STAT Phosphorylation"]; STAT_P -> Dimer [label="7. Dimerization"]; Dimer -> Nucleus [label="8. Nuclear Translocation"]; Nucleus -> Gene [label="9. Gene Regulation"];
// Inhibition Inhibitor -> JAK [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; } caption { font-family: "Arial"; font-size: "12px"; text-align: "center"; margin-top: "10px"; }
Derivatives of 3-aminopyridine have shown significant promise as JAK inhibitors. For instance, a class of 2-aminopyridine derivatives was developed as potent and selective JAK2 inhibitors. One compound, 21b , exhibited high inhibitory activity against JAK2 with an IC₅₀ of 9 nM and demonstrated significant selectivity over other JAK family members.[4] This compound also showed potent anti-proliferative activity against HEL cells (a human erythroleukemia cell line) and effectively inhibited the phosphorylation of JAK2 and its downstream signaling molecules.[4]
| Compound | Target | IC₅₀ (nM) | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) | Reference |
| 21b | JAK2 | 9 | 276-fold | 184-fold | [4] |
| KRC-180 | JAK2 | - | - | - | [1] |
Note: Specific IC₅₀ for KRC-180 was not provided in the source, but it was shown to directly inhibit JAK2 and reduce phosphorylation of STAT3 and STAT5.[1]
Conclusion
This compound is a high-value building block for medicinal chemistry, offering a synthetically tractable platform for accessing diverse chemical matter. Its utility is particularly evident in the field of kinase inhibitor discovery, where its dual functionality allows for systematic structure-activity relationship (SAR) exploration through well-established cross-coupling methodologies. The successful development of potent aminopyridine-based inhibitors for critical targets like JAKs underscores the continued importance of this scaffold in the pursuit of novel therapeutics. This guide provides the foundational knowledge required for researchers to effectively leverage the potential of this compound in their drug discovery programs.
References
The Advent of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of 3-Amino-4-iodopyridine
For Immediate Release
This whitepaper provides a comprehensive technical overview of the synthesis of 3-Amino-4-iodopyridine, a crucial intermediate for researchers, scientists, and professionals in drug development. The document details the historical context of its synthesis, explores various methodologies for its preparation, and provides in-depth experimental protocols for a key synthetic route.
Introduction
Core Synthesis Methodology: A Multi-Step Approach
A well-documented and widely utilized method for the synthesis of this compound commences with the readily available starting material, 3-aminopyridine. This multi-step synthesis involves a protection-deprotection strategy coupled with a directed ortho-metalation and iodination sequence. This approach provides a reliable and scalable route to the target compound.
The synthesis can be broken down into three key stages:
-
Protection of the Amino Group: The amino group of 3-aminopyridine is first protected to prevent unwanted side reactions in the subsequent steps. A common protecting group used for this purpose is the pivaloyl group, which is introduced by reacting 3-aminopyridine with pivaloyl chloride.
-
Directed Ortho-metalation and Iodination: The protected 3-aminopyridine derivative then undergoes a directed ortho-metalation reaction. In this step, a strong base, typically n-butyllithium in the presence of a chelating agent like TMEDA, selectively removes a proton from the position ortho to the directing pivaloylamido group (the C4 position). The resulting lithiated intermediate is then quenched with an iodine source, such as molecular iodine, to introduce the iodine atom at the desired position.
-
Deprotection: The final step involves the removal of the pivaloyl protecting group to unveil the free amino group, yielding the desired this compound. This is typically achieved through acid-catalyzed hydrolysis.
Quantitative Data Summary
The following table summarizes the quantitative data for the multi-step synthesis of this compound starting from 3-aminopyridine.
| Step | Reaction | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Reaction Time | Product | Yield (%) |
| 1 | Protection | 3-Aminopyridine | Pivaloyl chloride, Triethylamine | THF, Diethyl ether | Room Temperature | 1 hour | N-(pyridin-3-yl)pivalamide | 85 |
| 2 | Iodination | N-(pyridin-3-yl)pivalamide | n-Butyllithium, TMEDA, Iodine | THF | -78 to Room Temperature | 18 hours | N-(4-iodopyridin-3-yl)pivalamide | 37 |
| 3 | Deprotection | N-(4-iodopyridin-3-yl)pivalamide | 3M Hydrochloric acid | Water | 100 | 18 hours | This compound | 73 |
Experimental Protocols
Step 1: Synthesis of N-(pyridin-3-yl)pivalamide (Protection)
To a solution of 3-aminopyridine (20 g, 212.49 mmol) in a mixture of THF and diethyl ether (175 mL; 2.5:1 v/v), triethylamine (44 mL, 318.7 mmol) is added.[1] The mixture is stirred, and a solution of pivaloyl chloride (26 mL, 212.5 mmol) in THF (50 mL) is added slowly.[1] The reaction is stirred at room temperature for 1 hour.[1] Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting crude solid is washed with n-hexane to afford N-(pyridin-3-yl)pivalamide as a colorless crystalline solid (32 g, 85% yield).[1]
Step 2: Synthesis of N-(4-iodopyridin-3-yl)pivalamide (Iodination)
To a solution of N-(pyridin-3-yl)pivalamide (7 g, 39.32 mmol) in THF (50 mL) at 25°C, TMEDA (20 mL) is added.[1] The mixture is cooled to -70°C under an argon atmosphere, and n-butyllithium (66 mL, 1.6 M in n-hexane) is added over 30 minutes.[1] The reaction mixture is stirred at -15°C for 1 hour and then at 0°C for an additional hour.[1] After cooling back to -70°C, a solution of iodine (29.2 g, 115.1 mmol) in THF (120 mL) is added slowly over 1 hour.[1] The resulting mixture is allowed to warm to 25°C and stirred for 16 hours.[1] The reaction is quenched with water and a saturated aqueous solution of Na₂S₂O₃. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude residue is purified by silica gel column chromatography (40% ethyl acetate in n-hexane) to give N-(4-iodopyridin-3-yl)pivalamide as a light yellow solid (800 mg, 37% yield).[1]
Step 3: Synthesis of this compound (Deprotection)
A suspension of N-(4-iodopyridin-3-yl)pivalamide (6 g, 19.73 mmol) in 3M aqueous HCl (50 mL) is heated to 100°C for 18 hours.[1] After cooling, the reaction mixture is washed with ethyl acetate. The aqueous layer is then cooled in an ice bath, and the pH is adjusted to 9 with solid Na₂CO₃.[1] The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound as a brown viscous solid (3.2 g, 73% yield).[1]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Alternative Synthetic Approaches
While the directed ortho-metalation route is a robust method, other strategies for the synthesis of halogenated aminopyridines exist and could potentially be adapted for the synthesis of this compound. These include:
-
Electrophilic Iodination: Direct iodination of 3-aminopyridine is challenging due to the activating and directing effects of the amino group, which can lead to a mixture of products. However, with careful control of reaction conditions and the use of specific iodinating agents, this could be a more direct, albeit potentially lower-yielding, approach.
-
Sandmeyer-type Reactions: Starting from a suitable di-substituted pyridine, such as a 3-amino-4-halopyridine (where the halogen is not iodine), a Sandmeyer-type reaction could be envisioned to introduce the iodine atom. This would involve diazotization of the amino group followed by treatment with an iodide salt.
-
Synthesis from other Pyridine Derivatives: Routes starting from other functionalized pyridines, such as a 4-halopyridine-3-nitropyridine, could also be explored. This would involve reduction of the nitro group to an amino group.
These alternative routes, while less detailed in the literature for the specific target of this compound, represent potential avenues for its synthesis and highlight the rich chemistry of substituted pyridines.
Conclusion
This compound stands as a significant synthetic intermediate with growing importance in the development of new chemical entities. The multi-step synthesis from 3-aminopyridine provides a reliable and well-characterized route to this valuable compound. Further research into more direct and efficient synthetic methods will undoubtedly continue to expand its accessibility and utility in various fields of chemical science.
References
The 3-Amino-4-iodopyridine Scaffold: A Versatile Platform for Therapeutic Innovation
An In-depth Technical Guide for Drug Discovery Professionals
The quest for novel therapeutic agents is a cornerstone of modern medicine, demanding versatile chemical scaffolds that can be readily modified to target a diverse range of biological pathways. Among these, the 3-Amino-4-iodopyridine core has emerged as a particularly valuable building block in medicinal chemistry. Its unique structural and electronic properties, especially the strategically placed amino and iodo groups, offer a powerful platform for the synthesis of complex molecules with significant therapeutic potential. The amino group provides a key hydrogen-bonding feature, crucial for interacting with biological targets, while the iodo group serves as an exceptionally versatile handle for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions.
This technical guide provides a comprehensive overview of the synthesis, applications, and therapeutic potential of the this compound scaffold, with a primary focus on its successful application in the development of potent kinase inhibitors for oncology.
Synthesis of the Core Scaffold and Key Derivatives
The utility of the this compound scaffold begins with its synthesis. The process typically involves the protection of the amino group of a 3-aminopyridine precursor, followed by directed ortho-lithiation and subsequent iodination. This method provides a reliable route to the core structure, which can then be elaborated into a vast array of derivatives.
The true synthetic power of the 4-iodo substituent is realized in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the precise and efficient introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position, which is critical for tuning the pharmacological profile of the final compound. This modularity enables the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
An In-depth Technical Guide to the Stability and Storage of 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the storage and handling of 3-Amino-4-iodopyridine to ensure its stability and integrity for research and development applications. The information presented is synthesized from publicly available safety data sheets, product information from chemical suppliers, and stability studies on structurally related compounds.
Disclaimer: Specific, peer-reviewed stability studies detailing the degradation kinetics and pathways for this compound are not extensively available in the public domain. The recommendations herein are based on general chemical principles, supplier guidelines, and data from analogous aminopyridine compounds. For critical applications, it is strongly advised to perform in-house stability testing under the specific conditions of use.
Physicochemical Properties and Hazards
This compound is a solid, crystalline powder, appearing as off-white to beige or light brown.[1] It is classified as a hazardous substance, being harmful if swallowed, causing skin irritation, and posing a risk of serious eye damage.[2] It may also cause respiratory irritation.[2] Due to these properties, meticulous handling and storage are paramount.
Recommended Storage Conditions
Proper storage is critical to prevent degradation and maintain the purity of this compound. The general consensus from safety data sheets and supplier information points to the following conditions.[2][3]
| Parameter | Recommendation | Rationale & Details |
| Temperature | Cool, dry place.[2][3] Long-term: Freezer (-20°C).[4] | Room temperature storage is acceptable for short-term use. For long-term stability and to minimize potential degradation, storage in a freezer is recommended, a practice advised for similar halogenated aminopyridines.[4] |
| Atmosphere | Tightly closed container.[2] Inert atmosphere (e.g., Argon, Nitrogen).[4] | The compound may be sensitive to moisture and air.[5] Storing under an inert atmosphere minimizes oxidation and hydrolysis, which are potential degradation pathways for aminopyridines. |
| Light | Protect from light. | While specific photostability data is unavailable, related aminopyridine stability studies consistently include light protection as a storage parameter, suggesting a potential for photodegradation.[6][7] |
| Container | Original, tightly sealed container. | Use the supplier's container, which has been selected for compatibility. If transferring, use glass bottles with secure, lined caps. |
| Ventilation | Store in a well-ventilated place.[2] | This is a general safety precaution for storing hazardous chemicals to prevent the accumulation of any potential vapors. |
| Security | Store locked up.[2] | Due to its toxicity, access should be restricted to authorized personnel. |
Chemical Stability and Incompatibilities
While quantitative stability data for this compound is scarce, related compounds offer valuable insights. Studies on 4-aminopyridine and 3,4-diaminopyridine have demonstrated excellent chemical stability under various storage conditions.[6]
Table of Stability Data for Related Aminopyridines
| Compound | Formulation | Storage Condition | Duration | Stability Outcome |
| 4-Aminopyridine | 5-mg Capsules | 4°C, protected from light | 6 months | Stable (little to no loss of drug content)[6] |
| 4-Aminopyridine | 5-mg Capsules | 22-24°C, protected from light | 6 months | Stable (little to no loss of drug content)[6] |
| 4-Aminopyridine | 5-mg Capsules | 37°C, protected from light | 1 month | Stable (little to no loss of drug content)[6] |
| 4-Aminopyridine | 10-mg Capsules | Room Temp, protected from light | 365 days | Stable (>94% of initial content retained)[7][8] |
| 3,4-Diaminopyridine | 5-mg Capsules | 4°C, protected from light | 6 months | Stable (little to no loss of drug content)[6] |
| 3,4-Diaminopyridine | 5-mg Capsules | 22-24°C, protected from light | 6 months | Stable (little to no loss of drug content)[6] |
Incompatible Materials: To prevent chemical reactions and degradation, this compound should be stored away from:
Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Recommended Workflow for Storage and Handling
The following diagram outlines the recommended workflow for the safe handling and storage of this compound, from receipt to disposal.
Caption: Recommended Storage and Handling Workflow.
Proposed Protocol for Stability Assessment
For applications requiring rigorous stability data, the following experimental protocol, adapted from studies on related compounds, can be implemented.[6]
Objective: To evaluate the chemical stability of this compound solid material under defined storage conditions.
Methodology:
-
Sample Preparation:
-
Aliquot this compound into multiple, identical glass vials.
-
Tightly cap the vials. For enhanced protection, use vials with PTFE-lined septa.
-
Wrap a subset of vials for each condition in aluminum foil to serve as light-protected samples.
-
-
Storage Conditions:
-
Establish multiple storage conditions. A recommended set includes:
-
Refrigerated: 4°C ± 2°C
-
Room Temperature: 25°C ± 2°C / 60% ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% ± 5% RH
-
-
Place both light-exposed and light-protected vials in each condition.
-
-
Time Points:
-
Define testing intervals, for example: 0, 1, 3, 6, and 12 months for refrigerated and room temperature conditions.
-
For accelerated conditions, shorter intervals are appropriate: 0, 1, 2, 3, and 6 months.
-
-
Analytical Method:
-
Develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection. The method must be able to separate the parent compound from potential degradants.
-
At each time point, pull samples from each storage condition.
-
Perform visual inspection, noting any changes in color or appearance.
-
Prepare solutions of known concentration and analyze by HPLC to determine the purity and assay of this compound.
-
-
Data Analysis:
-
Quantify the amount of this compound remaining at each time point relative to the initial (time 0) sample.
-
Identify and, if possible, quantify any degradation products.
-
Plot the percentage of remaining compound against time to establish a stability profile.
-
Stability Testing Workflow Diagram
The following diagram illustrates the experimental workflow for the proposed stability assessment.
Caption: General Experimental Workflow for Stability Assessment.
References
- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. 239137-39-4|3-Amino-4-bromopyridine|BLD Pharm [bldpharm.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cjhp-online.ca [cjhp-online.ca]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety and Handling of 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 3-Amino-4-iodopyridine (CAS No. 105752-11-2). The information is intended for laboratory personnel and professionals in drug development who may handle this compound. Due to the limited availability of specific toxicological data for this compound, this guide also incorporates data from structurally related aminopyridines to provide a more complete safety profile.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications based on available safety data sheets.[1]
| Hazard Class | Hazard Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Danger | H335: May cause respiratory irritation |
Target Organs: Respiratory system.[1]
Physicochemical and Toxicological Properties
While specific quantitative toxicological data for this compound is limited, the following tables provide its known physicochemical properties and toxicological data for related aminopyridine compounds to serve as a reference.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 105752-11-2 | |
| Molecular Formula | C₅H₅IN₂ | |
| Molecular Weight | 220.01 g/mol | |
| Appearance | Solid | |
| Melting Point | 65-70 °C |
Table 2.2: Acute Toxicity Data for Related Aminopyridines
| Compound | Test | Species | Route | Value | Reference |
| 3-Aminopyridine | LD50 | Quail | Oral | 178 mg/kg | [2] |
| 4-Aminopyridine | LD50 | Rat | Oral | 20 mg/kg | [3] |
| 3-Amino-4-methylpyridine | LD50 | Rat | Oral | 267.74 mg/kg (Predicted) | [4] |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for handling this compound.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate.
Engineering Controls
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
Storage Conditions
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.
First Aid and Emergency Procedures
In case of exposure, immediate action is crucial. The following diagram illustrates the appropriate first aid measures.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This application note provides detailed protocols and reaction parameters for the Suzuki coupling of 3-Amino-4-iodopyridine with various arylboronic acids. This compound is a valuable building block in medicinal chemistry and materials science due to the presence of a reactive C-I bond and a nucleophilic amino group on the pyridine scaffold. The resulting 3-amino-4-arylpyridine core is a key structural motif in a variety of biologically active compounds.
The protocols outlined below are designed to serve as a practical guide for researchers in drug discovery, process development, and academic laboratories, facilitating the synthesis of diverse libraries of 3-amino-4-arylpyridine derivatives.
Data Presentation: Summary of Reaction Conditions
While specific examples for this compound are not extensively documented in readily available literature, the following table summarizes representative conditions for the Suzuki-Miyaura coupling of structurally similar aminohalopyridines. These conditions can serve as a strong starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | [Cite: 14] |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 100 | 16 | [Cite: 4] |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 8 | [Cite: 16] |
| 4 | 2-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 24 | [Cite: 16] |
Yields are representative for similar substrates and may vary for this compound.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki coupling reactions with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Schlenk flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to ensure good stirring (e.g., 0.1-0.2 M concentration of the limiting reagent).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)
-
Microwave-safe reaction vial with a stir bar
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0 equiv.), and the palladium catalyst.
-
Add the chosen solvent to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.[1]
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for Suzuki coupling of this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-amino-4-iodopyridine. This versatile building block is a valuable starting material in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The protocols outlined below cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, providing a foundation for the synthesis of diverse compound libraries.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] For a substrate such as this compound, the presence of both an amino group and a reactive C-I bond presents opportunities for diverse functionalization. The choice of the coupling partner and the specific palladium catalyst system dictates the nature of the newly formed bond.
General considerations for all reactions:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and unwanted side reactions.
-
Anhydrous solvents and reagents are recommended for optimal results, unless otherwise specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-aminopyridines
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1][2] This reaction is particularly valuable for synthesizing biaryl and heteroaryl-aryl structures. For this compound, the amino group can potentially interact with the palladium catalyst; however, with appropriate ligand and base selection, high yields of the desired 4-aryl-3-aminopyridines can be achieved without the need for protecting the amine.[1]
Data Presentation: Representative Reaction Conditions and Yields
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively tabulated in the literature, the following table provides representative conditions and yields for the coupling of a structurally similar substrate, 3-amino-5-bromopyridine, with various arylboronic acids.[1] These data serve as a strong starting point for the optimization of reactions with this compound.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | 8 | 88-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O (10:1) | 100 | 6 | 90-97 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 80-90 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure (Conventional Heating):
-
To a dry round-bottom flask or reaction vial, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Procedure (Microwave Irradiation): [1]
-
In a microwave vial, combine this compound, the arylboronic acid (1.5 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).[1]
-
Add the palladium catalyst and ligand (if not using a pre-formed catalyst).
-
Add the chosen solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[1]
-
After cooling, work up and purify the product as described in the conventional heating protocol.
Diagram of Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling: Synthesis of 4-Alkynyl-3-aminopyridines
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide, typically in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3][4] This reaction allows for the introduction of various alkynyl moieties at the 4-position of this compound.
Data Presentation: Reaction Conditions and Yields for 2-Amino-3-bromopyridine Analogs
The following table presents data from the Sonogashira coupling of various terminal alkynes with 2-amino-3-bromopyridine derivatives, which are close structural analogs of this compound. These results provide a strong indication of the expected yields and conditions.
| Entry | 2-Amino-3-bromopyridine Derivative | Terminal Alkyne | Catalyst System | Base / Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ | Et₃N / CuI | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ / PPh₃ | Et₃N / CuI | DMF | 100 | 3 | 89 |
| 3 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ | Et₃N / CuI | DMF | 100 | 3 | 85 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | 3-Ethynylthiophene | Pd(CF₃COO)₂ / PPh₃ | Et₃N / CuI | DMF | 100 | 3 | 91 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv)
-
Copper(I) iodide (CuI, 0.04-0.10 equiv)
-
Amine base (e.g., triethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Slowly add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-65 °C) and monitor by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Diagram of Sonogashira Coupling Catalytic Cycle
Buchwald-Hartwig Amination: Synthesis of 4-Amino-3-aminopyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][6] It enables the coupling of amines with aryl halides, providing a direct route to N-aryl amines. This method can be applied to this compound to synthesize various 4-substituted amino-3-aminopyridine derivatives.
Data Presentation: Representative Reaction Conditions and Yields for Halopyridines
Specific, tabulated data for the Buchwald-Hartwig amination of this compound is limited. The following table provides representative conditions and yields for the amination of other bromopyridines, which can guide the optimization for the iodo-analog.
| Entry | Amine | Palladium Source / Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | NaOᵗBu | Toluene | 80 | 85 |
| 3 | n-Butylamine | [Pd(allyl)Cl]₂ / cBRIDP | K₃PO₄ | 1,4-Dioxane | 100 | 90 |
| 4 | Piperidine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 88 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 equiv)
-
Phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv)
-
Base (e.g., Cs₂CO₃ or NaOᵗBu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In an oven-dried Schlenk tube, combine the palladium source, the phosphine ligand, and the base.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Diagram of Buchwald-Hartwig Amination Workflow
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide range of substituted aminopyridines. The protocols and data presented in these application notes offer a solid foundation for researchers to develop and optimize these transformations for applications in drug discovery and materials science. Careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Substituted Aminopyridines from 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of a diverse range of substituted aminopyridines utilizing 3-Amino-4-iodopyridine as a key building block. The methodologies outlined below leverage modern cross-coupling reactions to facilitate the efficient formation of carbon-carbon and carbon-nitrogen bonds, yielding structures of significant interest in medicinal chemistry and drug discovery.
Introduction
Substituted aminopyridines are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to their ability to act as bioisosteres of other aromatic rings and engage in key hydrogen bonding interactions with biological targets. This compound is a particularly valuable starting material. The amino group provides a handle for further functionalization or can act as a key pharmacophoric feature, while the iodo group at the 4-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This combination allows for the late-stage diversification of molecular scaffolds, a crucial strategy in modern drug development. This document details protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions starting from this compound.
Experimental Workflows and Reaction Pathways
The synthesis of substituted aminopyridines from this compound typically follows a standardized workflow, from reaction setup to purification and analysis. The choice of coupling partner dictates the class of compound synthesized, enabling access to aryl-, alkynyl-, and amino-substituted pyridines.
Figure 1: General workflow for cross-coupling reactions.
Figure 2: Synthetic pathways from this compound.
Suzuki-Miyaura Coupling: Synthesis of 3-Amino-4-arylpyridines
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.
Application Notes:
-
Catalyst Choice: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are highly effective. The choice of catalyst and ligand can be crucial for coupling with sterically hindered or electronically demanding boronic acids.
-
Base and Solvent: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is typically used. The solvent system is often a mixture of an organic solvent (e.g., Dioxane, Toluene, or DMF) and water to facilitate the dissolution of both organic and inorganic reagents.
-
Inert Atmosphere: Maintaining an inert atmosphere (Nitrogen or Argon) is critical to prevent the degradation of the palladium catalyst and boronic acids.
Detailed Experimental Protocol: Synthesis of 3-Amino-4-(4-methoxyphenyl)pyridine
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 220 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add a degassed solvent mixture of 1,4-Dioxane (8 mL) and Water (2 mL).
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: Hexane/Ethyl Acetate gradient) to yield the pure product.
Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | 91 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 14 | 88 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 12 | 85 |
| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 16 | 79 |
Sonogashira Coupling: Synthesis of 3-Amino-4-alkynylpyridines
The Sonogashira coupling enables the direct linkage of terminal alkynes to the 4-position of the pyridine ring, a valuable transformation for creating rigid scaffolds and probes for chemical biology.
Application Notes:
-
Co-catalyst: This reaction typically requires a copper(I) co-catalyst, such as CuI, in addition to the palladium catalyst. The copper co-catalyst is sensitive to oxygen, making a thoroughly deoxygenated environment essential.
-
Base: An organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used, often serving as both the base and a co-solvent.
-
Solvent: Anhydrous solvents such as THF or DMF are preferred.
Detailed Experimental Protocol: Synthesis of 3-Amino-4-(phenylethynyl)pyridine
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 220 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
-
Solvent and Reagents: Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL). Stir for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours. Monitor progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient).
Data Summary: Sonogashira Coupling
| Alkyne Coupling Partner | Pd Catalyst | Cu Catalyst | Base | Solvent | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 8 | 94 |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 10 | 89 |
| 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 12 | 82 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | TEA | THF | 8 | 90 |
Buchwald-Hartwig Amination: Synthesis of 3,4-Diaminopyridine Derivatives
The Buchwald-Hartwig amination allows for the formation of a C-N bond, coupling a primary or secondary amine at the 4-position to generate 3,4-diaminopyridine derivatives, which are important scaffolds in their own right.
Application Notes:
-
Ligand is Key: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos are often required to facilitate the reductive elimination step.
-
Strong Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture and air. All reagents, solvents, and glassware must be scrupulously dried.
Detailed Experimental Protocol: Synthesis of N⁴-Phenyl-pyridine-3,4-diamine
-
Reaction Setup (Glovebox): Inside a nitrogen-filled glovebox, add this compound (1.0 mmol, 220 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and XPhos (0.08 mmol, 38 mg) to a vial.
-
Reagent Addition: Add aniline (1.2 mmol, 0.11 mL) and anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 110 °C in a pre-heated oil bath and stir for 18 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography (eluent: Dichloromethane/Methanol gradient) to obtain the desired product.
Data Summary: Buchwald-Hartwig Amination
| Amine Coupling Partner | Pd Catalyst / Ligand | Base | Solvent | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 18 | 81 |
| Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane | 16 | 86 |
| Benzylamine | Pd₂(dba)₃ / SPhos | LiHMDS | THF | 20 | 75 |
| N-Methylaniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 24 | 68 |
The Versatility of 3-Amino-4-iodopyridine in the Synthesis of Pharmaceutical Intermediates
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Amino-4-iodopyridine is a valuable and versatile building block in medicinal chemistry, serving as a key starting material for the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring an amino group and an iodine atom on a pyridine ring, allows for diverse functionalization through various modern cross-coupling reactions. The amino group provides a site for amide bond formation, N-arylation, or can act as a directing group, while the iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of aryl, alkynyl, and amino moieties, respectively, at the 4-position of the pyridine ring, leading to the construction of complex molecular scaffolds found in numerous biologically active compounds, including kinase inhibitors.
This document provides detailed application notes and experimental protocols for the use of this compound in these key synthetic transformations, highlighting its role in the generation of valuable pharmaceutical intermediates.
I. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-3-aminopyridines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, allowing for the introduction of various aryl and heteroaryl groups at the 4-position of this compound. The resulting 4-aryl-3-aminopyridine scaffold is a common feature in a variety of kinase inhibitors and other therapeutic agents.
Application Example: Synthesis of a JAK-STAT Signaling Pathway Inhibitor Intermediate
Derivatives of 4-aryl-3-aminopyridine have been identified as potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[4][5] The synthesis of intermediates for these inhibitors can be efficiently achieved through the Suzuki coupling of this compound with appropriate (hetero)arylboronic acids.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 3-Amino-4-phenylpyridine | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Amino-4-(4-methoxyphenyl)pyridine | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 16 | 80-90 |
| 3 | Pyridine-3-boronic acid | 3-Amino-4-(pyridin-3-yl)pyridine | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 8 | 82-92 |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction scale.[6]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-3-aminopyridine.
Caption: The dual catalytic cycles of the Sonogashira reaction.
III. Buchwald-Hartwig Amination: Synthesis of 3,4-Diaminopyridine Derivatives
The Buchwald-Hartwig amination is a highly versatile method for the formation of C-N bonds, enabling the synthesis of N-aryl and N-alkyl-3,4-diaminopyridine derivatives from this compound. These products are valuable intermediates for a range of pharmaceuticals, including those with applications in neuroscience and as kinase inhibitors.
Application Example: Synthesis of Precursors for Neurological and Anticancer Agents
Substituted 3,4-diaminopyridines are precursors to a variety of heterocyclic systems with diverse biological activities. For instance, they can be used to construct imidazo[4,5-c]pyridines, a scaffold present in compounds with potential as kinase inhibitors and CNS agents.
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N-Phenyl-3,4-diaminopyridine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 75-85 |
| 2 | Morpholine | 4-(Morpholino)-3-aminopyridine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 70-80 |
| 3 | 4-Methoxyaniline | 3-Amino-N-(4-methoxyphenyl)pyridin-4-amine | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | High |
Note: Yields are based on analogous reactions and may vary depending on the specific substrate and reaction scale. [4][7] Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene (anhydrous and degassed)
-
Schlenk tube
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv), the palladium precatalyst, the ligand, and the base under an inert atmosphere.
-
Seal the tube and evacuate and backfill with the inert gas three times.
-
Add the anhydrous and degassed solvent (e.g., toluene) via syringe, followed by the amine (if liquid).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted-3,4-diaminopyridine.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
IV. Signaling Pathway: JAK-STAT Inhibition
Many of the heterocyclic scaffolds synthesized from this compound are designed to be kinase inhibitors. A prominent target for such inhibitors is the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and apoptosis. [8][9]Aberrant activation of this pathway is a hallmark of many cancers and inflammatory disorders.
Caption: The JAK-STAT signaling pathway and the inhibitory action of a kinase inhibitor.
This compound is a highly valuable building block for the synthesis of pharmaceutical intermediates due to its amenability to a range of powerful cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide efficient and modular routes to 4-substituted-3-aminopyridines, which are key scaffolds for a variety of therapeutic agents, including kinase inhibitors targeting pathways such as JAK-STAT. The protocols and data presented herein offer a solid foundation for researchers to utilize this compound in their drug discovery and development programs.
References
- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocol for Sonogashira Coupling of 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This application note provides a detailed protocol for the Sonogashira coupling of 3-Amino-4-iodopyridine with terminal alkynes. This reaction is of significant interest in medicinal chemistry as it allows for the introduction of diverse alkynyl moieties onto the pyridine scaffold, a common motif in pharmacologically active compounds. The protocol outlines the necessary reagents, optimized reaction conditions, and purification methods, based on established procedures for structurally similar compounds.[1][3]
Introduction
This compound is a valuable building block in drug discovery. Its functionalization via the Sonogashira reaction enables the synthesis of a wide array of substituted aminopyridines, which are precursors to complex heterocyclic structures with potential therapeutic applications. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] The catalytic cycle involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.
Key Reaction Parameters
Successful Sonogashira coupling is dependent on several critical parameters. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1] The use of anhydrous solvents and reagents is also recommended for optimal results.[1] The choice of palladium catalyst, ligand, base, and solvent can significantly influence the reaction yield and rate.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride solution (brine)
-
Deionized water
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Septa
-
Condenser (if heating)
-
Thin-layer chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and copper(I) iodide (0.04-0.10 equiv.).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.). Stir the mixture at room temperature for 5-10 minutes to ensure the dissolution of the solids.
-
Alkyne Addition: Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C). Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.[1]
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[1]
-
Characterization: Characterize the purified product by NMR and mass spectrometry.
Data Presentation
The following table summarizes typical reaction conditions for Sonogashira couplings of halo-aminopyridines, which can be adapted for this compound.
| Parameter | Condition | Notes |
| Aryl Halide | This compound | Reactivity order: I > Br > Cl. |
| Terminal Alkyne | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Other common catalysts include Pd(PPh₃)₄ and Pd(CF₃COO)₂/PPh₃.[3] |
| Copper(I) Co-catalyst | CuI (4-10 mol%) | Essential for the transmetalation step. |
| Base | Triethylamine (2-3 equiv.) | Acts as a base and can also serve as a co-solvent. |
| Solvent | THF or DMF | Must be anhydrous and degassed. |
| Temperature | Room Temperature to 65 °C | Higher temperatures may be needed for less reactive substrates. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent Glaser homocoupling. |
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is thoroughly degassed. Increasing the catalyst loading or switching to a different palladium catalyst/ligand system may improve the yield. For less reactive substrates, increasing the temperature or using a more polar solvent like DMF can be beneficial.[1]
-
Formation of Homocoupled Alkyne (Glaser Product): This side reaction is promoted by oxygen. Ensure a strict inert atmosphere is maintained throughout the reaction. Using freshly distilled and degassed solvents and minimizing the reaction time can also help.[1]
-
Incomplete Reaction: Increase the reaction time or temperature. Ensure a slight excess of the terminal alkyne is used and that the base is of high quality and present in sufficient quantity.
Visualizations
Caption: General experimental workflow for the Sonogashira coupling.
Caption: The dual catalytic cycle of the Sonogashira reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Amino-4-iodopyridine. This reaction is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are crucial in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. The pyridine scaffold is a common motif in many drugs, and the ability to efficiently introduce amino groups at specific positions is of significant interest in drug discovery and development.
Introduction
The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that utilizes a palladium catalyst to couple an amine with an aryl halide or pseudohalide.[1] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical methods of C-N bond formation.[1] For the synthesis of substituted aminopyridines, the Buchwald-Hartwig amination offers an efficient route to derivatives that would be challenging to prepare using traditional methods like nucleophilic aromatic substitution.
The substrate, this compound, possesses two potential sites for N-arylation. However, the Buchwald-Hartwig amination is highly selective for the arylation of the amino group attached to the pyridine ring, rather than the nitrogen atom within the pyridine ring itself. The reactivity of the aryl halide in the oxidative addition step of the catalytic cycle generally follows the trend I > Br > Cl > F. Therefore, the iodo-substituent at the 4-position of the pyridine ring is the primary site of reaction.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | 3-(Phenylamino)-4-indolylmaleimide | 92 |
| 2 | 4-Methoxyaniline | 3-((4-Methoxyphenyl)amino)-4-indolylmaleimide | 95 |
| 3 | 4-Chloroaniline | 3-((4-Chlorophenyl)amino)-4-indolylmaleimide | 88 |
| 4 | 4-Trifluoromethylaniline | 3-((4-(Trifluoromethyl)phenyl)amino)-4-indolylmaleimide | 85 |
| 5 | 2-Aminopyridine | 3-(Pyridin-2-ylamino)-4-indolylmaleimide | 75 |
| 6 | 3-Aminopyridine | 3-(Pyridin-3-ylamino)-4-indolylmaleimide | 82 |
Experimental Protocols
The following is a generalized protocol for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Materials
-
This compound
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable biaryl phosphine ligand (e.g., BINAP, DavePhos)
-
Cesium carbonate (Cs₂CO₃) or other suitable base (e.g., sodium tert-butoxide, potassium phosphate)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
General Procedure
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), cesium carbonate (2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the desired N-aryl-3-aminopyridine derivative.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
References
Application Notes and Protocols: Derivatization of the Amino Group in 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification, or derivatization, of the primary amino group of 3-amino-4-iodopyridine. This compound is a valuable building block in medicinal chemistry and drug development, and the ability to selectively modify its amino group opens up a wide array of possibilities for creating novel molecular entities with diverse biological activities. The following sections detail key derivatization strategies, including reductive amination, N-alkylation, N-acylation, and N-arylation, complete with experimental protocols and quantitative data.
Reductive Amination
Reductive amination is a versatile and widely used method for the N-alkylation of amines. It involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine. This method offers a high degree of control and is often achievable in a one-pot reaction.[1][2]
A particularly effective protocol for the reductive amination of 3-amino-4-halopyridines, including the iodo-variant, has been developed. This method can be performed directly with this compound or as a sequential one-pot process starting from N-Boc-3-amino-4-iodopyridine. The latter approach involves the in situ removal of the Boc protecting group followed by the reductive amination.[3][4]
Quantitative Data for Reductive Amination of 3-Amino-4-halopyridines
| Entry | Carbonyl Compound | Product | Yield (%) | Purity | Reference |
| 1 | Benzaldehyde | N-Benzyl-3-amino-4-iodopyridine | 85 | >95% (by ¹H NMR) | [3] |
| 2 | 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-3-amino-4-iodopyridine | 82 | >95% (by ¹H NMR) | [3] |
| 3 | 2,3-Dimethoxybenzaldehyde | N-(2,3-Dimethoxybenzyl)-3-amino-4-chloropyridine | 83 | >95% (by ¹H NMR) | [3] |
| 4 | Cyclohexanone | N-Cyclohexyl-3-amino-4-chloropyridine | 75 | >95% (by ¹H NMR) | [3] |
Experimental Protocol: General Procedure for Reductive Amination
This protocol is adapted from a method developed for 3-amino-4-halopyridines.[3]
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere
Procedure:
-
To a solution of this compound (1.0 equivalent) in dichloroethane, add the aldehyde or ketone (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Experimental Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
N-Alkylation
Direct N-alkylation of this compound with alkyl halides can be challenging due to the potential for overalkylation, leading to mixtures of secondary and tertiary amines, as well as quaternary pyridinium salts.[2] However, under carefully controlled conditions, selective mono-alkylation can be achieved.
Experimental Protocol: N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equivalents)
-
A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate) (2.0-3.0 equivalents)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a suspension of the base (e.g., Cs₂CO₃, 3.0 equivalents) in acetonitrile, add this compound (1.0 equivalent).
-
Add the alkyl halide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
N-Acylation
N-acylation of this compound with acylating agents such as acyl chlorides or anhydrides provides the corresponding amides. This is a robust and high-yielding reaction.
Experimental Protocol: N-Acylation with Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
A non-nucleophilic base (e.g., triethylamine, pyridine) (1.5 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 equivalent) and the base (1.5 equivalents) in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6][7] This method allows for the synthesis of N-aryl derivatives of this compound, which can be challenging to prepare using classical methods.
Reaction Scheme for Buchwald-Hartwig Amination
Caption: General scheme for Buchwald-Hartwig N-arylation.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl halide or triflate (1.0-1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., sodium tert-butoxide, 1.4-2.0 equivalents)
-
Anhydrous toluene or dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.
-
Add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Conclusion
The derivatization of the amino group in this compound is a critical step in the synthesis of a wide range of biologically active molecules. The methods outlined in these application notes—reductive amination, N-alkylation, N-acylation, and Buchwald-Hartwig N-arylation—provide a robust toolkit for researchers in drug discovery and development. The choice of method will depend on the desired final product and the compatibility of the reagents with other functional groups in the molecule. The provided protocols offer a starting point for the synthesis of novel this compound derivatives.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. research.rug.nl [research.rug.nl]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-iodopyridine is a key building block and intermediate in the synthesis of a variety of pharmaceutical compounds and other industrially significant chemicals.[1] Its structural motifs are found in drugs targeting a range of conditions, making a reliable and scalable synthesis protocol essential for drug discovery and development pipelines.[1] This document provides a detailed, step-by-step protocol for the large-scale synthesis of this compound, adapted from established laboratory procedures. The described method follows a three-step sequence starting from readily available 3-aminopyridine. This process involves the protection of the amino group, followed by a directed ortho-iodination, and subsequent deprotection to yield the final product.
Data Presentation
The following table summarizes the key quantitative data for the multi-step synthesis of this compound. This allows for a clear overview of the reaction stoichiometry and efficiency at each stage.
| Step | Reactant | Molecular Weight ( g/mol ) | Amount (g) | Amount (mmol) | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | Pyridine-3-ylamine | 94.11 | 20 | 212.49 | N-(pyridin-3-yl)pivalamide | 178.24 | 37.86 | 32 | 85% |
| 2 | N-(pyridin-3-yl)pivalamide | 178.24 | 7 | 39.32 | N-(4-iodopyridin-3-yl)pivalamide | 304.14 | 11.96 | 0.8 | 6.7% |
| 3 | N-(4-iodopyridin-3-yl)pivalamide | 304.14 | 6 | 19.73 | This compound | 220.01 | 4.34 | 3.2 | 73% |
Overall Yield: 4.9% (calculated from the individual step yields)
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Multi-step synthesis workflow for this compound.
Experimental Protocols
The following protocols provide detailed methodologies for each key step in the synthesis of this compound.
Step 1: Synthesis of N-(pyridin-3-yl)pivalamide (Protection of 3-aminopyridine)
Materials:
-
Pyridine-3-ylamine (20 g, 212.49 mmol)
-
Pivaloyl chloride (26 mL, 212.5 mmol)
-
Triethylamine (Et3N) (44 mL, 318.7 mmol)
-
Tetrahydrofuran (THF)
-
Diethyl ether (Et2O)
-
n-Hexane
Procedure:
-
In a suitable reaction vessel, dissolve pyridine-3-ylamine in a mixture of THF and Et2O (175 mL; 2.5:1 v/v).
-
In a separate addition funnel, prepare a solution of pivaloyl chloride in THF (50 mL).
-
Slowly add the pivaloyl chloride solution and Et3N to the solution of pyridine-3-ylamine, maintaining the temperature of the reaction mixture.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Upon completion of the reaction, filter the mixture.
-
Evaporate the filtrate in vacuo to obtain the crude product.
-
Wash the crude filter cake with n-hexane to yield the purified N-(pyridin-3-yl)pivalamide as a colorless crystalline solid (32 g, 85% yield).[1]
Step 2: Synthesis of N-(4-iodopyridin-3-yl)pivalamide (Iodination)
Materials:
-
N-(pyridin-3-yl)pivalamide (7 g, 39.32 mmol)
-
Tetramethylethylenediamine (TMEDA) (20 mL)
-
n-Butyllithium (n-BuLi) (66 mL, 1.6 M in n-hexane)
-
Iodine (I2) (29.2 g, 115.1 mmol)
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous Sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
n-Hexane
Procedure:
-
To a solution of N-(pyridin-3-yl)pivalamide in THF (50 mL) at 25 °C, add TMEDA.
-
Cool the mixture to -70 °C under an argon atmosphere.
-
Slowly add n-butyllithium over 30 minutes.
-
Stir the reaction mixture at -15 °C for 1 hour, then at 0 °C for another hour.
-
Cool the reaction mixture back to -70 °C.
-
Slowly add a solution of iodine in THF (120 mL) over 1 hour.
-
Allow the resulting mixture to stir at 25 °C for 16 hours.
-
Quench the reaction by adding water and a saturated aqueous Na2S2O3 solution.
-
Extract the mixture with EtOAc.
-
Combine the organic layers and wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography (40% EtOAc in n-hexane) to give N-(4-iodopyridin-3-yl)pivalamide as a light yellow solid (800 mg, 6.7% yield).[1]
Step 3: Synthesis of this compound (Deprotection)
Materials:
-
N-(4-iodopyridin-3-yl)pivalamide (6 g, 19.73 mmol)
-
3M aqueous Hydrochloric acid (HCl) (50 mL)
-
Ethyl acetate (EtOAc)
-
Solid Sodium carbonate (Na2CO3)
-
Brine
-
Anhydrous Sodium sulfate (Na2SO4)
Procedure:
-
Heat a mixture of N-(4-iodopyridin-3-yl)pivalamide in 3M aqueous HCl to 100 °C for 18 hours.
-
After the reaction is complete, wash the reaction mass with EtOAc.
-
Cool the aqueous layer and adjust the pH to 9 using solid Na2CO3.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo to give this compound as a brown viscous solid (3.2 g, 73% yield).[1] This product can be used in the next step without further purification.[1] Another protocol suggests heating N-(4-iodo(3-pyridyl))-2,2-dimethylpropionamide with 25% sulfuric acid at 80°C for 8 hours for the deprotection step.[1]
References
Application Notes and Protocols: The Strategic Use of 3-Amino-4-iodopyridine in the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-iodopyridine is a pivotal building block in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural features—a pyridine core, a reactive iodine atom at the 4-position, and an amino group at the 3-position—make it an ideal starting material for the synthesis of diverse heterocyclic scaffolds with therapeutic potential. The pyridine ring is a common motif in many approved kinase inhibitors, often involved in crucial hydrogen bonding interactions with the kinase hinge region. The iodo group provides a versatile handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazolo[3,4-b]pyridine-based kinase inhibitors, a class of compounds known to target key signaling pathways implicated in cancer and inflammatory diseases.
Key Applications in Kinase Inhibitor Synthesis
The primary application of this compound in this context is its role as a precursor for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These scaffolds are bioisosteres of adenine and can effectively mimic the binding of ATP to the kinase active site. The synthetic strategy generally involves an initial cross-coupling reaction at the 4-position of the pyridine ring, followed by cyclization to form the pyrazole ring.
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling: This reaction is employed to form a carbon-carbon bond between the 4-position of this compound and a variety of aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse substituents that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing inhibitor potency and selectivity.
-
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the 4-position of the pyridine and a terminal alkyne. The resulting alkynylpyridines are valuable intermediates that can be further elaborated or can themselves be part of the final inhibitor structure, providing a rigid linker to other pharmacophoric elements.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a pyrazolo[3,4-b]pyridine-based kinase inhibitor starting from this compound.
Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol describes a general procedure for the palladium-catalyzed Sonogashira coupling of this compound with a generic terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., ethynylbenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.05 equiv.), and CuI (0.05 equiv.).
-
Add anhydrous DMF to dissolve the solids, followed by triethylamine (3.0 equiv.).
-
To the stirred solution, add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Heat the reaction mixture to 65°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-4-alkynylpyridine.
Protocol 2: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Derivative
This protocol outlines the cyclization of the 3-amino-4-alkynylpyridine intermediate to form the pyrazolo[3,4-b]pyridine scaffold.
Materials and Reagents:
-
3-Amino-4-alkynylpyridine (from Protocol 1)
-
Hydrazine hydrate
-
Ethanol
-
Reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 3-amino-4-alkynylpyridine (1.0 equiv.) in ethanol.
-
Add hydrazine hydrate (5.0 equiv.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to yield the 1H-pyrazolo[3,4-b]pyridine derivative.
Data Presentation
The following table summarizes the in vitro kinase inhibitory activity of a series of 1H-pyrazolo[3,4-b]pyridine derivatives, which are structurally analogous to compounds that can be synthesized using this compound as a starting material. This data highlights the potential of this scaffold to yield potent kinase inhibitors.
| Compound ID | Target Kinase | IC₅₀ (nM)[1][2] |
| 15e | TBK1 | 75.3 |
| 15i | TBK1 | 8.5 |
| 15t | TBK1 | 0.8 |
| 15y | TBK1 | 0.2 |
| BX795 | TBK1 | 7.1 |
| MRT67307 | TBK1 | 28.7 |
Visualizations
Signaling Pathway
The following diagram illustrates the TANK-binding kinase 1 (TBK1) signaling pathway, a key regulator of the innate immune response. The synthesized pyrazolo[3,4-b]pyridine inhibitors act by blocking the kinase activity of TBK1, thereby inhibiting downstream signaling.
Caption: TBK1 signaling pathway and point of inhibition.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: General workflow for kinase inhibitor synthesis.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its amenability to functionalization via robust and efficient palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse compound libraries. The subsequent cyclization to form fused heterocyclic systems, such as the pyrazolo[3,4-b]pyridine scaffold, provides a proven strategy for targeting the ATP-binding site of a wide range of kinases. The protocols and data presented herein offer a solid foundation for researchers to design, synthesize, and evaluate new kinase inhibitors based on this promising chemical starting point.
References
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Amino-4-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-amino-4-iodopyridine. The inherent challenges of this substrate, namely the potential for catalyst inhibition by the basic amine and pyridine nitrogens, necessitate careful optimization of reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the primary reasons?
A1: Failure or low yields in the Suzuki coupling of this compound can often be attributed to several factors:
-
Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst. This can lead to the deactivation of the catalyst, effectively stopping the catalytic cycle.[1]
-
Inactive Catalyst System: The chosen palladium precursor and ligand may not be suitable for this specific substrate. Standard catalysts like Pd(PPh₃)₄ might not be effective enough to overcome the challenges posed by the aminopyridine.[2]
-
Oxygen Contamination: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst oxidation and failure of the reaction.[2]
-
Inappropriate Base: The base plays a crucial role in the transmetalation step. If the base is too weak, not sufficiently soluble in the reaction medium, or if it's old, the reaction may not proceed efficiently.[2]
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to low yields of the final product. These include protodeboronation of the boronic acid, dehalogenation of the starting material, and homocoupling of the boronic acid.
Q2: What are the common side products I should look for, and how can I minimize them?
A2: Common side products in the Suzuki coupling of this compound include:
| Side Product | Identification | Potential Cause | Mitigation Strategy |
| Protodeboronation Product (Arene from Boronic Acid) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Presence of excess water or acidic protons. The C-B bond is cleaved and replaced by a C-H bond. | Use anhydrous solvents, use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis, or use a non-aqueous base. |
| Dehalogenation Product (3-aminopyridine) | MS, NMR | The palladium catalyst reacts with a hydride source in the reaction mixture (e.g., solvent, base). | Ensure an inert atmosphere, choose a solvent less prone to acting as a hydride source, and minimize reaction time. |
| Homocoupling Product (Biaryl from Boronic Acid) | MS, NMR | Often caused by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid. | Rigorously degas all solvents and the reaction setup. Use a Pd(0) precatalyst directly. |
Q3: How do I select the optimal catalyst, ligand, and base for this reaction?
A3: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling with this compound.
-
Catalyst: While various palladium sources can be used, Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[2]
-
Ligand: This is often the most critical parameter. For challenging substrates like aminopyridines, bulky and electron-rich phosphine ligands are recommended. These ligands can promote the desired catalytic cycle and prevent catalyst inhibition. Examples of effective ligands include Buchwald ligands such as SPhos and XPhos.[2]
-
Base: The choice of base is interdependent with the solvent. For many Suzuki couplings of halopyridines, inorganic bases like K₃PO₄ or K₂CO₃ are effective.[3] The strength and solubility of the base are key factors to consider.
Experimental Protocols
Below is a general experimental protocol for the Suzuki-Miyaura coupling of this compound. This should be considered a starting point for optimization.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Data Presentation: Recommended Starting Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Potential Yield Range |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | Good to Excellent |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | Moderate to Good |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 80 | Moderate |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | Good to Excellent |
DME = 1,2-dimethoxyethane; DMF = N,N-dimethylformamide
Visualizing the Process
To aid in troubleshooting and understanding the experimental workflow, the following diagrams are provided.
Caption: A troubleshooting workflow for the Suzuki coupling of this compound.
Caption: A generalized experimental workflow for the Suzuki coupling of this compound.
References
Technical Support Center: Catalyst Inhibition in Reactions with 3-Amino-4-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition during cross-coupling reactions involving 3-Amino-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound often challenging?
A1: Reactions with this compound can be problematic due to the presence of two potential catalyst-inhibiting functional groups on the pyridine ring. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing or halting the catalytic cycle. This coordination can also decrease the reactivity of the carbon-iodine bond towards oxidative addition.
Q2: What are the most common signs of catalyst inhibition or deactivation in my reaction?
A2: Common indicators of catalyst issues include:
-
Low or no conversion of starting materials, even with extended reaction times or increased temperature.
-
Stalling of the reaction after initial product formation.
-
Formation of side products , such as dehalogenated starting material (where the iodine is replaced by hydrogen) or homocoupling of the coupling partner.
-
Precipitation of palladium black , indicating catalyst decomposition.
Q3: Can I perform cross-coupling reactions on this compound without protecting the amino group?
A3: Yes, it is possible to perform cross-coupling reactions on unprotected this compound. The key to success lies in selecting an appropriate catalyst system. Modern bulky, electron-rich phosphine ligands have demonstrated significant success in coupling challenging substrates like amino-heteroaryl halides by promoting the desired catalytic cycle while minimizing catalyst inhibition. However, for particularly difficult couplings or for process scale-up, N-protection (e.g., as an amide) may be a more robust strategy to ensure higher yields and reproducibility.
Q4: Which palladium precursor is best for reactions with this compound?
A4: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, modern pre-catalysts, such as the Buchwald G3 palladacycles, are often more reliable. These pre-catalysts are designed for easier activation and can provide more consistent results, especially with challenging substrates that are prone to catalyst inhibition.
Troubleshooting Guides
Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling
If you are experiencing low yields in the Suzuki-Miyaura coupling of this compound, consult the following troubleshooting guide.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | 1. Switch Ligand: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings. 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition. 3. Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide more active and stable catalytic species. |
| Inappropriate Base | The choice of base is crucial. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solubility and strength of the base can significantly impact the reaction rate. |
| Side Reactions | Protodeboronation: This is the cleavage of the C-B bond of the boronic acid. To minimize this, use boronic esters (e.g., pinacol esters), which are more stable, or ensure anhydrous reaction conditions. Dehalogenation: This involves the replacement of the iodo group with a hydrogen atom. Ensure your solvents are not a source of hydrides and optimize the reaction time to be as short as possible. |
| Poor Reagent Quality | Use fresh, high-purity starting materials. Boronic acids can degrade upon storage. Solvents should be anhydrous and degassed. |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
For challenges in the Buchwald-Hartwig amination of this compound, consider the following:
| Potential Cause | Recommended Solution |
| Catalyst Poisoning by Substrate | The amidine-like structure of 3-amino-pyridines can chelate and deactivate the palladium catalyst. Use highly active and specialized ligand systems like RuPhos or BrettPhos in combination with a strong, non-nucleophilic base like LiHMDS. |
| Incorrect Base | Strong, non-nucleophilic bases are often required. NaOt-Bu is a common choice, but if your substrate has base-sensitive functional groups, a weaker base like K₂CO₃ or Cs₂CO₃ might be necessary, though this may require a more active catalyst system. |
| Ligand Decomposition | Some phosphine ligands can be sensitive to air and moisture. Handle ligands under an inert atmosphere. |
| Solvent Effects | Toluene and dioxane are common solvents. Ensure they are anhydrous and degassed. In some cases, a more polar solvent like THF may be beneficial. |
Data Presentation
Catalyst System Performance in Suzuki-Miyaura Coupling of Aminopyridines
The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of a 3-aminopyridine derivative with phenylboronic acid. While not specific to this compound, this data provides a useful starting point for catalyst selection.
| Catalyst (5 mol%) | Ligand (10 mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 35 |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 36 |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 26 |
| Pd(dppf)Cl₂·CH₂Cl₂ | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 70 |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 72 |
Data adapted from a study on a related aminopyridine substrate and is intended for comparative purposes.[1]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
NaOt-Bu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube.
-
Add the anhydrous, degassed toluene and stir for a few minutes.
-
Add this compound and the coupling amine to the mixture.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Purification of 3-Amino-4-iodopyridine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Amino-4-iodopyridine reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, such as 3-aminopyridine, iodinating reagents, and byproducts from side reactions. Depending on the synthetic route, these may include di-iodinated species or isomers. In some cases, the product may also undergo partial degradation if exposed to harsh conditions.
Q2: My purified this compound is a brownish or yellowish solid. Is this normal?
A2: While the pure compound is often described as a light yellow or off-white solid, a brownish or yellowish color can indicate the presence of minor impurities or degradation products.[1] Further purification by recrystallization or column chromatography may be necessary to obtain a purer, lighter-colored product.
Q3: I am experiencing low yields after purification. What are the potential causes?
A3: Low yields can result from several factors during the workup and purification process. These include incomplete extraction, product decomposition on silica gel, using an inappropriate solvent system for chromatography leading to poor separation, or loss of product during recrystallization due to high solubility in the chosen solvent.
Q4: How can I monitor the progress of my purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the separation of this compound from impurities during column chromatography or to assess the purity of fractions. High-performance liquid chromatography (HPLC) can provide more detailed quantitative analysis of the product's purity.[1][2]
Q5: Is this compound stable during purification?
A5: this compound can be sensitive to prolonged exposure to acidic conditions or strong oxidizing agents.[3] It is advisable to work efficiently and avoid unnecessarily harsh conditions during purification to prevent degradation. Testing the stability of your compound on silica gel using a 2D TLC can be a useful preliminary step.[4][5]
Troubleshooting Guides
Column Chromatography
Problem: The product is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough.
-
Solution: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
-
Possible Cause: The compound may have decomposed on the silica gel.
-
Solution: Test the stability of your compound on a TLC plate spotted with your crude material and left to stand for several hours before developing. If decomposition is observed, consider using a less acidic stationary phase like alumina or deactivating the silica gel.
-
Problem: The separation between the product and impurities is poor.
-
Possible Cause: The chosen solvent system is not optimal.
-
Solution: Systematically screen different solvent systems using TLC to find one that provides good separation (a significant ΔRf) between your product and the impurities.
-
-
Possible Cause: The column was not packed properly or was overloaded.
-
Solution: Ensure the column is packed uniformly without any cracks or channels. If overloading is suspected, use a larger column or reduce the amount of crude material loaded.
-
Liquid-Liquid Extraction
Problem: An emulsion has formed between the aqueous and organic layers.
-
Possible Cause: Vigorous shaking or the presence of surfactants.
-
Solution: Gently invert the separatory funnel instead of shaking vigorously. To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Problem: The product is not efficiently extracting into the organic layer.
-
Possible Cause: The pH of the aqueous layer is too low.
-
Solution: this compound is basic and will be protonated and more water-soluble at low pH. Adjust the pH of the aqueous layer to be basic (e.g., pH 9) using a suitable base like sodium carbonate (Na2CO3) or sodium bicarbonate (NaHCO3) to ensure the compound is in its free base form for efficient extraction into an organic solvent like ethyl acetate.[1]
-
Recrystallization
Problem: The product does not crystallize out of the solution upon cooling.
-
Possible Cause: The solution is not saturated, or the wrong solvent was used.
-
Solution: Try to concentrate the solution by evaporating some of the solvent. If that doesn't work, the chosen solvent may be too good a solvent. You may need to add a co-solvent in which the product is less soluble (an anti-solvent) to induce crystallization.
-
-
Possible Cause: The presence of impurities inhibiting crystallization.
-
Solution: Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Adding a seed crystal of the pure product can also induce crystallization. If significant impurities are present, an additional purification step like column chromatography may be necessary before recrystallization.
-
Data Presentation
Table 1: Representative Purification Methods for this compound and Related Compounds
| Purification Method | Typical Solvent System / Conditions | Observed Yield | Purity | Reference |
| Silica Gel Column Chromatography | 40% Ethyl Acetate in n-hexane | 37% (for a precursor) | Not specified | [1] |
| Extraction | Ethyl Acetate after adjusting aqueous layer to pH 9 with Na2CO3 | 73% | Not specified | [1] |
| Recrystallization | Benzene and Ligroin | 61-65% (for 3-aminopyridine) | Not specified | [6] |
| Recrystallization | Ethyl Acetate | 73-95% (for 3-amino-4-methylpyridine) | Not specified |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., n-hexane).
-
Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or fritted glass plug at the bottom. Allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is just level with the top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Elution: Begin elution with the least polar solvent system determined by TLC analysis (e.g., 100% n-hexane). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate.
-
Acid Wash (Optional): To remove basic impurities that are more basic than the product, you can wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The protonated this compound may partition to the aqueous layer, so this step should be performed with caution and the aqueous layer retained for subsequent basification.
-
Basification and Extraction: If the product is in an acidic aqueous layer, adjust the pH to ~9 with a base such as solid Na2CO3 or a saturated NaHCO3 solution.[1] This will deprotonate the aminopyridine, making it less water-soluble. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for purification challenges.
References
- 1. Page loading... [wap.guidechem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. reddit.com [reddit.com]
Preventing protodeboronation in Suzuki reactions of 3-Amino-4-iodopyridine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing Suzuki-Miyaura coupling reactions with 3-Amino-4-iodopyridine, with a focus on preventing the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in the Suzuki coupling of this compound?
A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the boronic acid or its ester is cleaved and replaced by a carbon-hydrogen bond. This consumes the boronic acid reagent, reducing the yield of the desired coupled product and generating impurities that can complicate purification. This compound is an electron-rich heteroaromatic compound, and the boronic acids used in its coupling are often susceptible to protodeboronation, especially under the basic conditions required for the Suzuki reaction.[1]
Q2: What are the primary factors that promote protodeboronation?
A2: Several factors can increase the rate of protodeboronation:
-
Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.
-
Choice of Base: The type, strength, and concentration of the base are critical. While a base is necessary for the catalytic cycle, excessively strong or certain types of bases can promote the undesired side reaction.[2]
-
Presence of Water: Water can act as a proton source for protodeboronation. While some Suzuki reactions benefit from aqueous co-solvents, the amount of water needs to be carefully controlled.[3]
-
Inefficient Catalysis: If the desired Suzuki coupling is slow, the boronic acid reagent is exposed to the reaction conditions for a longer period, increasing the likelihood of decomposition via protodeboronation.
-
Boronic Acid Stability: The inherent stability of the boronic acid reagent plays a crucial role. Electron-deficient or some heteroaromatic boronic acids are particularly prone to this side reaction.[2]
Q3: Can I perform the Suzuki coupling on this compound without protecting the amino group?
A3: Yes, it is often possible to perform Suzuki couplings on this compound without protecting the amino group. The key to success lies in selecting an appropriate catalyst system. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) have shown great success in coupling challenging substrates like aminopyridines. These ligands can promote the desired catalytic cycle efficiently, minimizing catalyst inhibition by the amino group.[4] However, for particularly challenging substrates or for process scale-up, N-protection might be a more robust strategy to ensure high and reproducible yields.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during Suzuki coupling reactions of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Catalyst Inhibition/Deactivation: The lone pair on the pyridine nitrogen or the amino group can coordinate to the palladium catalyst, inhibiting its activity.[1] | Switch Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).Use a Pre-catalyst: Modern pre-catalysts (e.g., Buchwald G3 pre-catalysts) can provide a more active and stable catalytic species.[5] |
| Suboptimal Base/Solvent: The chosen base or solvent may not be suitable for this specific substrate. | Screen Bases: Test weaker bases like K₂CO₃ or Cs₂CO₃, or a non-nucleophilic base like K₃PO₄.[2]Screen Solvents: Evaluate anhydrous aprotic solvents like dioxane, toluene, or DMF.[2] | |
| Ineffective Degassing: Oxygen can deactivate the palladium catalyst. | Improve Degassing: Use a robust method like freeze-pump-thaw (at least 3 cycles) or sparge the solvent with an inert gas (argon or nitrogen) for an extended period (30-60 minutes). | |
| Significant Protodeboronation | Boronic Acid Instability: The boronic acid is decomposing under the reaction conditions. | Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA ester.[6]Lower Reaction Temperature: If the catalyst is active enough, try running the reaction at a lower temperature (e.g., 60-80 °C). |
| Harsh Basic Conditions: The base is promoting the protodeboronation pathway. | Use a Milder Base: Switch to a weaker base such as K₂CO₃ or Cs₂CO₃.[7]Anhydrous Conditions: Minimize water in the reaction by using anhydrous solvents and reagents. | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Rigorous Degassing: Ensure the reaction is set up under a strictly inert atmosphere.[8] |
| Dehalogenation of Starting Material | Hydride Sources: The iodo group is being replaced by hydrogen. | Avoid Hydride Sources: Ensure solvents (e.g., some alcohols) or bases are not potential hydride donors.[8] |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki coupling reactions with aminopyridyl halides, based on literature data for analogous systems. This data can serve as a guide for selecting initial screening conditions for this compound.
Table 1: Catalyst and Ligand Screening for a Model Aminopyridine Suzuki Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | Dioxane/H₂O | 100 | 12 | Moderate | [2] |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 18 | High | [4] |
| Pd(OAc)₂ (2) | RuPhos (4) | Na₂CO₃ (2) | Ethanol | 85 | - | High | [9] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 12 | ~88-96 |
Note: "Moderate" and "High" yields are qualitative descriptions from the cited literature and are dependent on the specific boronic acid used.
Table 2: Effect of Base and Solvent on a Model Aminopyridine Suzuki Coupling
| Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| K₃PO₄ (3) | Dioxane/H₂O | 100 | High | [2] |
| K₂CO₃ (2) | Toluene/H₂O | 100 | High | |
| Cs₂CO₃ (2) | Dioxane | 100 | High | [1] |
| NaOH (2) | Methanol/H₂O | 65 | Moderate | [5] |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be considered a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using a Buchwald Ligand
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos or XPhos (4 mol%)
-
K₃PO₄ (3.0 equiv), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane or toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, the arylboronic acid/ester, and K₃PO₄.
-
In a separate vial, pre-mix Pd₂(dba)₃ and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst mixture to the Schlenk flask.
-
Add the degassed solvent via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Stir the reaction mixture at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[6]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.5 equiv)
-
PdCl₂(dppf) (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Degassed 1,4-dioxane/water (4:1)
-
Microwave vial with a stir bar
-
-
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid/ester, PdCl₂(dppf), and Cs₂CO₃.
-
Add the degassed solvent system.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After cooling, work up and purify the product as described in the conventional heating protocol.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Amino-4-iodopyridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Amino-4-iodopyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary methods for synthesizing this compound include a multi-step approach involving protection, directed lithiation, and iodination of 3-aminopyridine, as well as Sandmeyer-type reactions from a suitable amino-precursor.[1][2] Direct iodination is also a possibility, though it can present challenges with regioselectivity and yield.
Q2: What is a typical starting material for the synthesis of this compound?
A2: A common and readily available starting material is 3-aminopyridine.[1][3] This compound can be modified and functionalized to introduce the iodine atom at the 4-position.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Yes. Many of the reagents used, such as n-butyllithium, are highly reactive and pyrophoric. All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) in anhydrous solvents.[1] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Work should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Low Yield in the Iodination Step
Problem: The introduction of iodine to the pyridine ring results in a low yield of the desired this compound derivative.
Possible Causes & Solutions:
-
Incomplete Lithiation: If employing a directed ortho-metalation strategy, incomplete lithiation of the protected 3-aminopyridine will lead to unreacted starting material and reduced yield.
-
Troubleshooting:
-
Ensure strictly anhydrous reaction conditions. Traces of water will quench the organolithium reagent.
-
Verify the concentration of the n-butyllithium solution via titration.
-
Optimize the reaction temperature and time for the lithiation step. The reaction is often carried out at low temperatures (-70°C to -15°C) to ensure stability of the lithiated intermediate.[1]
-
-
-
Inefficient Iodine Quench: The reaction with iodine may be inefficient, leading to side products or recovery of the non-iodinated precursor.
-
Troubleshooting:
-
Slowly add a solution of iodine in an anhydrous solvent to the lithiated intermediate at a low temperature to control the exotherm.[1]
-
Ensure a slight excess of iodine is used to drive the reaction to completion.
-
-
-
Side Reactions: The presence of strong bases can promote side reactions.
-
Troubleshooting:
-
Carefully control the stoichiometry of the reagents.
-
Maintain the recommended low temperatures throughout the addition and reaction phases.
-
-
Formation of Impurities and Purification Challenges
Problem: The final product is contaminated with impurities that are difficult to remove.
Possible Causes & Solutions:
-
Di-iodination: Over-iodination can lead to the formation of di-iodinated pyridine species, which may have similar chromatographic behavior to the desired product.
-
Troubleshooting:
-
Control the stoichiometry of the iodinating agent carefully.
-
Optimize the reaction time to minimize the formation of di-iodinated byproducts.
-
-
-
Incomplete Deprotection: If a protecting group strategy is used, residual protected amine can contaminate the final product.
-
Troubleshooting:
-
Extend the deprotection reaction time or adjust the temperature.
-
Ensure the deprotection conditions (e.g., acid concentration) are optimal for the specific protecting group used.[1]
-
-
-
Co-eluting Impurities: Some impurities may have similar polarity to the product, making purification by column chromatography challenging.
-
Troubleshooting:
-
Experiment with different solvent systems for column chromatography.
-
Consider recrystallization as an alternative or additional purification step.
-
-
Quantitative Data Summary
The following tables summarize quantitative data from a representative synthesis of this compound starting from 3-aminopyridine.
Table 1: Yields for the Synthesis of this compound
| Step | Product | Starting Material | Yield (%) |
| 1. Protection | 2,2-dimethyl-N-pyridin-3-ylpropionamide | Pyridine-3-ylamine | 85% |
| 2. Directed Iodination | N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide | 2,2-dimethyl-N-pyridin-3-ylpropionamide | 37% |
| 3. Deprotection | This compound | N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide | 73% |
Data extracted from a representative synthetic procedure.[1]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Step 1: Protection of 3-aminopyridine
-
Dissolve 3-aminopyridine in a mixture of THF and Et2O (2.5:1 v/v).
-
Add triethylamine (Et3N).
-
Slowly add a solution of pivaloyl chloride in THF.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Filter the reaction mixture and evaporate the filtrate in vacuo.
-
Wash the crude product with n-hexane to obtain 2,2-dimethyl-N-pyridin-3-ylpropionamide.
Step 2: Directed Iodination
-
Dissolve 2,2-dimethyl-N-pyridin-3-ylpropionamide in anhydrous THF and add TMEDA.
-
Cool the mixture to -70°C under an argon atmosphere.
-
Slowly add n-butyllithium over 30 minutes.
-
Stir the reaction mixture at -15°C for 1 hour, then at 0°C for 1 hour.
-
Cool the mixture back to -70°C.
-
Slowly add a solution of iodine in THF over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and a saturated aqueous solution of Na2S2O3.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography to yield N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide.
Step 3: Deprotection
-
Heat a solution of N-(4-iodopyridin-3-yl)-2,2-dimethylpropionamide in 3M aqueous HCl at 100°C for 18 hours.
-
After cooling, wash the reaction mixture with EtOAc.
-
Adjust the pH of the aqueous layer to 8 with aqueous NaOH.
-
Extract the product with EtOAc.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the iodination step.
References
Technical Support Center: 3-Amino-4-iodopyridine Cross-Coupling Reactions
Welcome to the technical support center for reactions involving 3-Amino-4-iodopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Conversion to the Desired Product
Q: My Suzuki-Miyaura/Buchwald-Hartwig/Sonogashira reaction with this compound is showing very low to no conversion. What are the primary reasons for this?
A: Low conversion rates in these reactions are common and can often be attributed to several factors, primarily related to catalyst inhibition and suboptimal reaction conditions. The this compound substrate presents unique challenges due to the presence of two potential coordinating sites for the palladium catalyst: the pyridine nitrogen and the amino group's lone pair of electrons. This coordination can inhibit or deactivate the catalyst, halting the catalytic cycle.[1] Additionally, the electron-donating nature of the amino group can reduce the reactivity of the C-I bond towards oxidative addition.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of palladium precursor and, more critically, the ligand is paramount for successful coupling with aminopyridines.[1]
-
For Suzuki & Buchwald-Hartwig Reactions: Employ bulky, electron-rich phosphine ligands. Ligands such as SPhos, XPhos, and RuPhos are known to be effective for heteroaryl couplings as they can promote the desired reductive elimination and sterically hinder catalyst inhibition.[1][2]
-
For Sonogashira Reactions: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can be used, consider more specialized ligands if yields are low. A copper(I) co-catalyst (e.g., CuI) is typically required to increase the reaction rate, though copper-free protocols exist.[3]
-
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to catalyst deactivation and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[1][4]
-
Solution: Ensure all glassware is oven or flame-dried. Thoroughly degas solvents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[1]
-
-
Base Selection: The choice and quality of the base are crucial.
-
Suzuki: Weaker inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For more challenging couplings, a stronger base like K₃PO₄ may be necessary.[1]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used.[5][6]
-
Sonogashira: An amine base, typically Et₃N or piperidine, is used to neutralize the HX generated and to facilitate the formation of the copper acetylide.[7][8]
-
General Tip: Always use a fresh, dry, and finely powdered base to ensure accurate stoichiometry and reactivity.[1]
-
-
Reaction Temperature: Suboptimal temperatures can result in incomplete reactions. While the C-I bond is generally reactive, the challenging nature of the substrate may require higher temperatures (typically 80-110 °C) to facilitate the oxidative addition step.[1] However, excessively high temperatures can lead to catalyst decomposition.
Issue 2: Significant Formation of Side Products
Q: I am observing significant side products in my reaction mixture, complicating purification. What are the common side products and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification profiles.
Common Side Products and Mitigation Strategies:
-
Protodeboronation (Suzuki Reaction): This is the hydrolysis of the boronic acid to the corresponding arene.
-
Homocoupling of Boronic Acid (Suzuki) or Alkyne (Sonogashira): This involves the self-coupling of the coupling partner.
-
Cause: Primarily caused by the presence of oxygen. In Sonogashira reactions, the copper(I) co-catalyst can also promote oxidative homocoupling of the terminal alkyne (Glaser coupling).[3]
-
Mitigation:
-
-
Dehalogenation (Deiodination): The iodine atom on the pyridine ring is replaced by a hydrogen atom.
-
Cause: Can be promoted by certain bases or hydride sources in the reaction mixture.
-
Mitigation:
-
Ensure solvents are not a source of hydrides.
-
Optimize reaction time; shorter reaction times, if sufficient for product formation, can minimize this side reaction.[1]
-
-
Data Presentation: Reaction Condition Optimization
The following tables provide a summary of typical conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with aminohalopyridine substrates, which can serve as a starting point for optimizing your reaction with this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Aminohalopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 70-85 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Toluene | 100 | 80-95 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 75-90 |
Table 2: Buchwald-Hartwig Amination Conditions for Halopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 70-90 |
| Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | THF | 65 | 75-92 |
| RuPhos-Pd-G3 (2) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 85-98 |
Table 3: Sonogashira Coupling Conditions for Aminohalopyridines
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 72-96 |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | up to 96[9] |
| PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 71-95[7] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with inert gas three times.[1]
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.[1]
-
Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., RuPhos-Pd-G3, 2 mol%) or a combination of Pd source and ligand (e.g., Pd₂(dba)₃ and XPhos)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium catalyst, ligand (if not using a pre-catalyst), and base to a dry Schlenk flask.
-
Add the this compound.
-
Seal the flask, remove from the glovebox, and add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Amine base (e.g., Et₃N)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.[10]
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous, degassed solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) and stir.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and the general catalytic cycles for the discussed reactions.
Caption: A logical workflow to diagnose and resolve common causes of low reaction conversion.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. preprints.org [preprints.org]
- 5. rsc.org [rsc.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. benchchem.com [benchchem.com]
Effect of base and solvent on 3-Amino-4-iodopyridine coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in coupling reactions with 3-amino-4-iodopyridine. The information herein addresses common challenges related to the impact of bases and solvents on Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: this compound presents unique challenges due to the electronic properties of the pyridine ring and the presence of the amino group. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the amino group is a nucleophile and can also interact with the catalyst. This "2-pyridyl problem" can complicate the catalytic cycle and lead to lower yields or failed reactions.
Q2: What are the most common side reactions observed with this compound, and how can they be minimized?
A2: Common side reactions include:
-
Protodeboronation (Suzuki Reaction): The boronic acid reagent is replaced by a proton from a protic solvent or residual water. To minimize this, use anhydrous solvents, consider using boronic esters (e.g., pinacol esters), or choose a weaker base.
-
Homocoupling (Glaser Coupling in Sonogashira Reaction): The terminal alkyne couples with itself. This is often promoted by the presence of oxygen and can be minimized by thoroughly degassing the reaction mixture and maintaining an inert atmosphere.[1]
-
Dehalogenation: The iodo group is replaced by a hydrogen atom. This can be caused by certain bases or prolonged reaction times at high temperatures.
-
Catalyst Inhibition: As mentioned in Q1, the pyridine nitrogen and amino group can bind to the palladium catalyst. The use of bulky, electron-rich phosphine ligands can help mitigate this issue.
Q3: How does the choice of base impact the reaction outcome?
A3: The base plays a critical role in multiple steps of the catalytic cycle. In Suzuki reactions, it facilitates the transmetalation step. In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile. For Sonogashira and Heck reactions, it neutralizes the hydrogen halide formed. The strength and solubility of the base are key factors. Stronger bases may be required for less reactive substrates but can also promote side reactions. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, often in combination with a mixed aqueous/organic solvent system. Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently employed, particularly in Sonogashira and Heck reactions.
Q4: Which solvents are generally recommended for coupling reactions with this compound?
A4: The choice of solvent is crucial for ensuring the solubility of all reaction components and stabilizing the catalytic intermediates. Common solvents include:
-
Ethers: Dioxane and tetrahydrofuran (THF) are frequently used, often with water as a co-solvent to dissolve inorganic bases.
-
Aromatic Hydrocarbons: Toluene and xylene are good choices, particularly for higher temperature reactions.
-
Amides: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are polar aprotic solvents that can enhance the reactivity of less reactive substrates.[2]
-
Alcohols: In some cases, alcohols like isopropanol or tert-butanol are used, especially in Buchwald-Hartwig aminations.
Troubleshooting Guides
Problem 1: Low or No Product Formation
This is a common issue that can arise from several factors. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low or no product formation.
Problem 2: Significant Side Product Formation
The presence of multiple spots on a TLC plate or peaks in an LC-MS trace indicates the formation of side products.
Caption: Troubleshooting workflow for significant side product formation.
Data Presentation: Effect of Base and Solvent on Reaction Yield
The following tables summarize the impact of different bases and solvents on the yield of coupling reactions involving aminopyridine substrates. While data for this compound is limited, these results for structurally similar compounds provide a strong basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Arylboronic Acids [3]
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 70-85 |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 65-78 |
| 3 | Pd(dppf)Cl₂ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 72-88 |
Table 2: Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes [4]
| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 79-96 |
| 2 | Pd(OAc)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 75 |
| 3 | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72 |
| 4 | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Piperidine | DMF | 100 | 3 | 70 |
| 5 | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | DBU | DMF | 100 | 3 | 65 |
Table 3: Buchwald-Hartwig Amination of Bromobenzene with Various Amines (Solvent Screen) [5]
| Entry | Amine | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Carbazole | t-BuXPhos | t-BuOLi | Toluene | 100 | 24 | 97 |
| 2 | Carbazole | t-BuXPhos | t-BuOLi | 1,4-Dioxane | 100 | 24 | 87 |
| 3 | Diphenylamine | Ad₂P(n-Bu) | t-BuONa | Toluene | 100 | 24 | 96 |
| 4 | Diphenylamine | Ad₂P(n-Bu) | t-BuONa | 1,4-Dioxane | 100 | 24 | 91 |
Table 4: Heck Coupling of Iodobenzene with Methyl Acrylate (Base and Solvent Effects)
| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | Et₃N (2) | DMF | 80 | 24 | 95 |
| 2 | Pd(OAc)₂ (1) | K₂CO₃ (2) | DMF | 80 | 24 | 85 |
| 3 | Pd(OAc)₂ (1) | NaOAc (2) | DMF | 80 | 24 | 78 |
| 4 | Pd(OAc)₂ (1) | Et₃N (2) | Toluene | 100 | 24 | 70 |
| 5 | Pd(OAc)₂ (1) | Et₃N (2) | Acetonitrile | 80 | 24 | 88 |
Experimental Protocols
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol[1]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%) under an inert atmosphere.
-
Solvent and Reagents: Add the anhydrous, degassed solvent (e.g., DMF or THF), followed by the terminal alkyne (1.2 equiv.) and the amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol[6]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%), the ligand, and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Dilute with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Heck Coupling Protocol
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (if necessary, e.g., PPh₃, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagents: Add the anhydrous solvent (e.g., DMF, acetonitrile, or toluene), the alkene (e.g., ethyl acrylate, 1.5 equiv.), and the base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete by TLC or LC-MS analysis.
-
Work-up: Cool the reaction mixture, filter off any solids, and dilute the filtrate with water. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. rsc.org [rsc.org]
Minimizing homocoupling of boronic acids with 3-Amino-4-iodopyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the homocoupling of boronic acids in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving 3-amino-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it problematic in Suzuki-Miyaura reactions?
A1: Homocoupling is a significant side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct.[1] This unwanted reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and complicating the purification process due to the potential structural similarity between the byproduct and the target molecule.[2]
Q2: What are the primary causes of boronic acid homocoupling?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1][2]
-
Oxygen: Trace amounts of oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can promote the homocoupling of two boronic acid molecules.[1][3] Higher oxygen levels have been shown to directly increase the formation of homocoupling byproducts.[1][3]
-
Pd(II) Precatalysts: When using a Pd(II) source, such as Pd(OAc)₂ or PdCl₂, it must be reduced in situ to the active Pd(0) form.[3] One pathway for this reduction is through the homocoupling of two boronic acid molecules, which regenerates Pd(0) at the expense of the starting material.[1][3]
Q3: Are substrates like this compound particularly challenging for Suzuki-Miyaura coupling?
A3: Yes, aminopyridines can be challenging substrates. The lone pair of electrons on the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] This can slow down the desired cross-coupling reaction, making side reactions like homocoupling more competitive.
Q4: How can I visually identify if significant homocoupling has occurred?
A4: While not always visually obvious during the reaction, a primary indicator of significant homocoupling is a lower than expected yield of your desired product.[5] Upon analysis of the crude reaction mixture by techniques like GC-MS or NMR, the presence of the homocoupled byproduct can be confirmed.[5]
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura cross-coupling with this compound, focusing on minimizing boronic acid homocoupling.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of homocoupled byproduct | 1. Presence of dissolved oxygen in the reaction mixture.[2][6] 2. Use of a Pd(II) precatalyst.[1][3] 3. Suboptimal choice of ligand.[2] | 1a. Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for an extended period (e.g., 30-60 minutes).[2][5] 1b. For more effective oxygen removal, perform three to five freeze-pump-thaw cycles.[2][5] 2. Switch from a Pd(II) precursor (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[5] If using a Pd(II) source is necessary, consider adding a mild reducing agent.[7] 3. Employ bulky, electron-rich phosphine ligands such as SPhos, which can accelerate the desired cross-coupling over homocoupling.[2][8] |
| Low yield of the desired product | 1. Inefficient catalyst turnover due to catalyst inhibition by the aminopyridine.[4] 2. Catalyst deactivation.[2] 3. Protodeborylation of the boronic acid.[3] | 1a. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) known to be effective for heteroaryl couplings.[4] 1b. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial inhibition.[4] 2. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition.[2] 3. Consider using more stable boronic esters (e.g., pinacol esters) in place of boronic acids, especially if protodeborylation is suspected.[4] |
| Incomplete reaction | 1. Insufficient reaction time. 2. Inactive catalyst system for the specific substrates. | 1. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary.[2] 2. Screen different palladium catalysts and ligands. For challenging substrates like aminopyridines, pre-catalysts like Buchwald G3 precatalysts can provide a more active and stable catalytic species.[4] |
| Difficult purification | 1. Co-elution of the desired product with the homocoupled byproduct.[2] | 1a. If homocoupling cannot be entirely suppressed, explore different solvent systems for column chromatography to improve separation.[2] 1b. Consider recrystallization as an alternative purification method.[2] |
Experimental Protocols
General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point and should be optimized for specific boronic acids.
1. Preparation and Degassing:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen).[5]
-
Degas the chosen solvent (e.g., 1,4-dioxane/water, toluene) by sparging with an inert gas for at least 30-60 minutes. For more rigorous degassing, perform at least three freeze-pump-thaw cycles.[2][5]
2. Reaction Setup:
-
To a dry Schlenk flask under a positive pressure of inert gas, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.), and the chosen phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add the degassed solvent via syringe.
3. Catalyst Addition and Reaction:
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol% or a suitable Pd(0) precatalyst) to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Note on Reagent Addition: For particularly problematic cases of homocoupling, slow addition of the boronic acid solution to the reaction mixture over 30-60 minutes using a syringe pump can be beneficial. This helps to maintain a low instantaneous concentration of the boronic acid, thus disfavoring the bimolecular homocoupling reaction.[1][5]
Visualizations
Caption: Suzuki-Miyaura catalytic cycle and the competing boronic acid homocoupling side reaction.
Caption: A troubleshooting workflow for minimizing boronic acid homocoupling.
References
Technical Support Center: Purification of 3-Amino-4-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the scalable purification of 3-Amino-4-iodopyridine. The information is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable purification methods for this compound?
A1: The most prevalent scalable purification methods for this compound are crystallization, extraction, and column chromatography. The choice of method depends on the scale of the synthesis, the impurity profile, and the desired final purity.
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Common impurities may include unreacted starting materials such as 3-aminopyridine, residual iodinating reagents, and by-products from side reactions. Positional isomers and di-iodinated species can also be present depending on the synthetic route.
Q3: How can I remove color from my this compound product?
A3: The presence of color, often described as a brown or yellow viscous solid or crystals, can be addressed by treating the crude product with activated carbon (charcoal) during the recrystallization process.[1] Heating the solution with a small amount of charcoal and then filtering it hot can effectively remove colored impurities.[1]
Q4: What is the melting point of pure this compound?
A4: The reported melting point for this compound is in the range of 65-70 °C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield After Purification | - Incomplete extraction of the product from the aqueous layer. - Product loss during recrystallization due to high solubility in the chosen solvent. - Adsorption of the product onto silica gel during column chromatography. | - Perform multiple extractions with a suitable organic solvent like ethyl acetate (EtOAc).[3] - Optimize the recrystallization solvent system. A mixture of solvents, such as benzene and ligroin, can be effective.[1] - If using column chromatography, select a less polar eluent system to minimize product retention. |
| Product is an Oil or Gummy Solid | - Presence of residual solvents. - Impurities depressing the melting point. | - Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent.[3] - Attempt to recrystallize the material from a different solvent system. Washing the crude material with a non-polar solvent like n-hexane can also help remove certain impurities.[3] |
| Inconsistent HPLC Purity Results | - Co-elution of impurities with the main product. - Degradation of the sample on the column. | - Modify the HPLC method, such as changing the mobile phase composition, gradient, or column chemistry. - Ensure the sample is fresh and properly dissolved before injection. |
| Poor Separation in Column Chromatography | - Inappropriate solvent system (eluent). - Overloading of the column. - Improperly packed column. | - A common eluent system for purifying this compound is a mixture of ethyl acetate and n-hexane (e.g., 40% EtOAc in n-hexane).[3] Adjust the polarity based on TLC analysis. - Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). - Ensure the column is packed uniformly to avoid channeling. |
Experimental Protocols
Protocol 1: Purification by Extraction and Concentration
This protocol is suitable for an initial workup of the reaction mixture.
-
Quenching: Add water and a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to the reaction mixture to quench any remaining iodine.[3]
-
Extraction: Extract the aqueous mixture multiple times with ethyl acetate (EtOAc).[3]
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).[3]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude this compound.[3]
Protocol 2: Purification by Recrystallization
This method is effective for removing impurities and obtaining a crystalline solid product.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Ethyl acetate has been used for recrystallization.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.[1]
-
Hot Filtration: If charcoal was used, filter the hot solution to remove it.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.[1]
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[1]
Purification Workflow
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Amino-4-iodopyridine and 3-Amino-4-bromopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, substituted pyridines serve as indispensable building blocks. Among them, 3-amino-4-halopyridines are crucial intermediates for introducing the 3-aminopyridine scaffold into target structures via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two key analogues: 3-Amino-4-iodopyridine and 3-Amino-4-bromopyridine.
The choice between an iodo- and a bromo-substituted pyridine has significant implications for reaction optimization, affecting parameters such as catalyst selection, reaction temperature, and time. This comparison is grounded in the fundamental principles of organometallic chemistry, where the reactivity of aryl halides in the rate-determining oxidative addition step of the catalytic cycle generally follows the order: C–I > C–Br > C–Cl.[1][2] Consequently, this compound is anticipated to be the more reactive substrate compared to its bromo counterpart.
Comparative Reactivity Analysis
The enhanced reactivity of this compound stems from its lower carbon-halogen bond dissociation energy compared to 3-amino-4-bromopyridine. This facilitates the initial oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-limiting step in common cross-coupling reactions.[1]
-
Suzuki-Miyaura Coupling: In the formation of C-C bonds, this compound is expected to react under milder conditions, such as lower temperatures and with lower catalyst loadings, than 3-amino-4-bromopyridine. The greater reactivity of the C-I bond allows for more efficient coupling, often leading to higher yields in shorter reaction times.[2]
-
Buchwald-Hartwig Amination: This C-N bond-forming reaction also hinges on the oxidative addition step.[3] Therefore, this compound will generally be the more active coupling partner. This is particularly advantageous when coupling with less nucleophilic amines, where the higher reactivity of the iodo-substrate can be crucial for achieving good conversion.
-
Sonogashira Coupling: For the synthesis of aryl alkynes, the reactivity trend remains consistent. The Sonogashira reaction with this compound can often be performed under more gentle conditions, which helps to prevent the degradation of sensitive functional groups and minimize side reactions like alkyne homocoupling.[4][5]
Data Presentation
The following table summarizes the predicted comparative performance of the two compounds in key palladium-catalyzed cross-coupling reactions based on established chemical principles. Direct experimental data comparing these two specific substrates under identical conditions is limited in the literature; this summary is therefore a predictive analysis based on the known reactivity trends of aryl halides.
| Reaction Type | Substrate | Relative Reaction Temperature | Relative Reaction Time | Typical Catalyst Loading | Predicted Yield |
| Suzuki-Miyaura | This compound | Lower | Shorter | Lower (1-3 mol%) | High |
| 3-Amino-4-bromopyridine | Higher | Longer | Higher (3-5 mol%) | Moderate to High | |
| Buchwald-Hartwig | This compound | Lower | Shorter | Lower (1-3 mol%) | High |
| 3-Amino-4-bromopyridine | Higher | Longer | Higher (2-5 mol%) | Moderate to High | |
| Sonogashira | This compound | Lower | Shorter | Lower (1-2 mol%) | High |
| 3-Amino-4-bromopyridine | Higher | Longer | Higher (2-5 mol%) | Moderate to High |
Experimental Protocols
The following are representative experimental protocols. Researchers should note that optimization for specific substrates and scales is often necessary.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of an aminohalopyridine with an arylboronic acid.
Materials:
-
3-Amino-4-halopyridine (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0 eq.)[6]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 3-amino-4-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.[6]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring under the inert atmosphere.
-
For this compound: Start with a lower temperature (e.g., 70-80 °C).
-
For 3-Amino-4-bromopyridine: A higher temperature may be required (e.g., 90-100 °C).[7]
-
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N coupling of an aminohalopyridine with a primary or secondary amine.
Materials:
-
3-Amino-4-halopyridine (1.0 eq.)
-
Amine coupling partner (1.2 eq.)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine Ligand (e.g., Xantphos or BINAP) (4 mol%)
-
Base (e.g., Cs₂CO₃ or NaOt-Bu) (1.5 eq.)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the 3-amino-4-halopyridine and the amine coupling partner.
-
Seal the tube and heat the reaction mixture with vigorous stirring.
-
For this compound: Reaction may proceed at moderate temperatures (e.g., 80-90 °C).
-
For 3-Amino-4-bromopyridine: More forcing conditions may be necessary (e.g., 100-110 °C).[8]
-
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol describes a general procedure for the coupling of an aminohalopyridine with a terminal alkyne.[5]
Materials:
-
3-Amino-4-halopyridine (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Copper(I) Iodide (CuI) (5.0 mol%)[5]
-
Base (e.g., Triethylamine (Et₃N))
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add the palladium catalyst and CuI. Purge with an inert gas for 10-15 minutes.[6]
-
Under the inert atmosphere, add the anhydrous solvent and the base (e.g., Et₃N).[6]
-
Add the 3-amino-4-halopyridine and the terminal alkyne.
-
Heat the reaction mixture with stirring.
-
For this compound: The reaction may proceed at room temperature or with gentle heating (e.g., 40-50 °C).
-
For 3-Amino-4-bromopyridine: Heating is typically required (e.g., 80-100 °C).[5]
-
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Workflow and Decision Logic
The choice between this compound and 3-amino-4-bromopyridine often involves a trade-off between reactivity, cost, and stability. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
The Suzuki Coupling Reaction: A Comparative Study of Halopyridine Reactivity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in drug discovery and materials science, halopyridines are indispensable building blocks. However, the reactivity of these substrates can vary significantly depending on the nature of the halogen and its position on the pyridine ring. This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodopyridines at the 2-, 3-, and 4-positions in the Suzuki coupling, supported by experimental data to inform catalyst selection and reaction optimization.
The generally accepted trend for halogen reactivity in Suzuki coupling is I > Br > Cl . This is primarily attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step in the catalytic cycle.
Comparative Reactivity Data
The following tables summarize the performance of various halopyridines in Suzuki coupling reactions with arylboronic acids. While conditions may vary between studies, the data illustrates the general reactivity trends.
Table 1: Reactivity of 2-Halopyridines
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄/CuI | Et₃N | THF | RT / 2 | 98 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | 80 / 4 | 85 |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂/CuI | Et₃N | Toluene | 80 / 12 | 45 |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 18 | 89 |
Data compiled from multiple sources for representative reactions. Conditions are not identical across all entries.
Table 2: Reactivity of 3-Halopyridines
The reactivity trend for 3-halopyridines follows the expected I > Br > Cl order.[1] 3-Chloropyridines are notably less reactive and often necessitate more sophisticated and highly active catalyst systems to achieve satisfactory yields.[1]
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield |
| 3-Iodopyridine | Arylboronic acid | Standard Pd catalysts | Common bases | Standard solvents | Moderate | Generally High |
| 3-Bromopyridine | Arylboronic acid | Standard Pd catalysts | Common bases | Standard solvents | Moderate to High | Good to High |
| 3-Chloropyridine | Arylboronic acid | Specialized catalysts (e.g., with Buchwald ligands) | Stronger bases | Aprotic polar solvents | High | Moderate to High |
Qualitative summary based on established principles. Specific yields are highly dependent on the catalyst and reaction conditions.
Table 3: Reactivity of 4-Halopyridines
Similar to other positions, the reactivity of 4-halopyridines is dictated by the carbon-halogen bond strength, with 4-iodopyridine being the most reactive and 4-chloropyridine being the least. For challenging substrates like 4-chloropyridines, advanced catalyst systems incorporating bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required for efficient coupling.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) / Time (h) | Yield (%) |
| 4-Iodopyridine | Phenylboronic acid | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 95 |
| 4-Bromopyridine | Phenylboronic acid | PdCl₂(PPh₃)₂ | TBAF | None | 0.5 | 92 |
| 4-Chloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane | 80 / 24 | 82 |
Data compiled from multiple sources for representative reactions. Conditions are not identical across all entries.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of a 2-bromopyridine and a 3-chloropyridine, illustrating the difference in required reaction conditions.
Protocol 1: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
Objective: To synthesize 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (2.0 mmol, 2.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Chloropyridine with an Arylboronic Acid
Objective: To synthesize 3-arylpyridine from 3-chloropyridine and an arylboronic acid.
Materials:
-
3-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-chloropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum and evacuate and backfill with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water and extract the mixture with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Suzuki Coupling Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
References
3-Amino-4-iodopyridine: A Superior Halopyridine for Cross-Coupling Reactions in Drug Discovery
In the realm of medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds is paramount. Among the various building blocks available, halopyridines are indispensable for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparison of 3-Amino-4-iodopyridine against other halopyridines, such as its bromo and chloro analogs, highlighting its advantages with supporting data and detailed experimental protocols.
Enhanced Reactivity in Cross-Coupling Reactions
The primary advantage of this compound lies in the inherent reactivity of the carbon-iodine (C-I) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-I bond is significantly weaker than the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, leading to a lower activation energy for this crucial step. This results in faster reaction rates, milder reaction conditions (e.g., lower temperatures), and often higher yields when using this compound compared to its bromo and chloro counterparts. The general order of reactivity for halopyridines in these reactions is I > Br > Cl.
Data Presentation: A Comparative Overview
The following tables summarize the expected performance of this compound in key cross-coupling reactions compared to other 3-amino-4-halopyridines. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a projection based on the established reactivity trends of halopyridines and experimental data from structurally similar substrates.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | >90 |
| 3-Amino-4-bromopyridine | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | Dioxane/H₂O | 90-100 | 12-24 | 80-90 |
| 3-Amino-4-chloropyridine | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100-110 | >24 | <70 |
Table 2: Sonogashira Coupling with Phenylacetylene
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | PdCl₂(PPh₃)₂/CuI (2/4 mol%) | Et₃N | DMF | 25-50 | 2-6 | >95 |
| 3-Amino-4-bromopyridine | Pd(CF₃COO)₂/PPh₃/CuI (2.5/5/5 mol%) | Et₃N | DMF | 80-100 | 6-12 | 85-95 |
| 3-Amino-4-chloropyridine | Pd(OAc)₂/XPhos/CuI (2/4/4 mol%) | Cs₂CO₃ | Dioxane | 100-120 | >24 | <60 |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Halopyridine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃/Xantphos (2/4 mol%) | Cs₂CO₃ | Dioxane | 80-90 | 8-16 | >90 |
| 3-Amino-4-bromopyridine | Pd(OAc)₂/Xantphos (2 mol%) | Cs₂CO₃ | Dioxane | 100 | 16-24 | 80-90 |
| 3-Amino-4-chloropyridine | Pd₂(dba)₃/RuPhos (2/4 mol%) | NaOtBu | Toluene | 110 | >24 | <65 |
Experimental Protocols
The following are detailed protocols for key cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 80-90 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add PdCl₂(PPh₃)₂ and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 50 °C for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Dioxane
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound, the amine, and anhydrous dioxane.
-
Seal the tube and heat the mixture at 80-90 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Application in Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
Derivatives of this compound are valuable scaffolds for the synthesis of kinase inhibitors, which are crucial in cancer therapy.[1][2] The PI3K/Akt/mTOR signaling pathway is a key regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers.[3][4] Small molecule inhibitors targeting kinases in this pathway, such as PI3K, Akt, and mTOR, can be synthesized using cross-coupling reactions with this compound as a starting material.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for 3-aminopyridine derivatives.
Experimental and Methodological Diagrams
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 3-Amino-4-iodopyridine in Synthesis
For researchers and professionals in drug development and materials science, the selection of appropriate building blocks is a critical decision that influences the efficiency, cost, and overall success of a synthetic route. 3-Amino-4-iodopyridine is a valuable reagent, particularly in cross-coupling reactions, owing to the high reactivity of the carbon-iodine bond. However, its cost and availability can be limiting factors. This guide provides an objective comparison of alternative reagents, primarily other 3-amino-4-halopyridines, with a focus on their performance in key synthetic transformations, supported by experimental data.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The utility of 3-amino-4-halopyridines as synthetic intermediates is most prominently demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the carbon-halogen bond is a key determinant of the reaction's success, with the general trend being I > Br > Cl > F.
Reactivity Profile of 3-Amino-4-halopyridines
The choice of the halogen atom on the pyridine ring significantly impacts the reagent's reactivity in palladium-catalyzed cross-coupling reactions. The general reactivity trend for the oxidative addition step, which is often rate-determining, follows the carbon-halogen bond strength: C-I < C-Br < C-Cl < C-F. This indicates that iodo- and bromo-pyridines are generally more reactive and require milder reaction conditions than their chloro- and fluoro-analogs.
For instance, in Buchwald-Hartwig amination, the coupling of aryl iodides can sometimes be challenging due to the inhibitory effect of the iodide formed during the reaction, which can precipitate the palladium catalyst. In contrast, aryl bromides are often considered optimal substrates for this reaction. Aryl chlorides are less reactive and typically require more specialized and bulky phosphine ligands, as well as higher temperatures, to achieve good conversion.[1][2]
Similarly, in Sonogashira couplings, the reactivity order is aryl iodide > aryl triflate > aryl bromide >>> aryl chloride. This difference in reactivity can be exploited for selective cross-coupling reactions on molecules bearing multiple different halogen atoms.[3]
Comparative Data in Key Reactions
The following tables summarize the expected performance of this compound and its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. It is important to note that direct side-by-side comparative studies under identical conditions are limited in the literature. The data presented is a composite from various sources and may involve structurally similar aminohalopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the halopyridine is a key factor in achieving high yields.
| Reagent | Typical Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 85-95 (estimated) |
| 3-Amino-4-bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 80-90 | 12-24 | Data not available for 3-amino-5-bromopyridine, however, for 5-bromo-2-methylpyridin-3-amine the yield was 85%.[4] |
| 3-Amino-4-chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 100 | 12-24 | Moderate to Good (qualitative) |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds. The choice of ligand is crucial, especially for less reactive chloro-pyridines.
| Reagent | Typical Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 4-18 | Good to Excellent (qualitative) |
| 3-Amino-4-bromopyridine | Pd₂(dba)₃ / (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60% (for 2-bromo-6-methyl pyridine with cyclohexane-1,2-diamine).[5] |
| 3-Amino-4-chloropyridine | Pd G3 / RuPhos | LiHMDS | THF | 65 | 16 | ~70% (for 3-chloro-2-aminopyridine).[6] |
Sonogashira Coupling
The Sonogashira reaction is a reliable method for the synthesis of alkynylpyridines. Copper(I) is often used as a co-catalyst.
| Reagent | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ / CuI | Et₃N | THF | 25-65 | 2-16 | High (qualitative) |
| 3-Amino-4-bromopyridine | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96% (for 2-amino-3-bromopyridines).[7] |
| 3-Amino-4-chloropyridine | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 100 | 12-24 | Moderate (qualitative) |
Cost-Effectiveness Analysis
A crucial factor in reagent selection is the cost. The following table provides an approximate cost comparison for the 3-amino-4-halo-pyridine series. Prices are subject to change and may vary between suppliers.
| Reagent | Price (USD/g) |
| This compound | ~$88.93/g (based on $444.65 for 5g)[8] |
| 3-Amino-4-bromopyridine | ~$29.34/g |
| 3-Amino-4-chloropyridine | ~$52.00/g[9] |
| 3-Amino-4-fluoropyridine | ~$76.21/g[4] |
From this data, 3-amino-4-bromopyridine emerges as a significantly more cost-effective option compared to its iodo counterpart, while still offering good reactivity in many cross-coupling reactions.
Role in Kinase Inhibition
Substituted pyridines are a well-established scaffold in the design of kinase inhibitors, which are a critical class of drugs in oncology and immunology.[10] These molecules often function by competing with ATP for the binding site on the kinase, thereby modulating its activity. The pyridine nitrogen can form key hydrogen bonds within the hinge region of the kinase active site.
The nature of the substituent on the pyridine ring, including the halogen at the 4-position, can influence the inhibitor's potency, selectivity, and pharmacokinetic properties. For instance, in the development of PIM-1 kinase inhibitors, a proto-oncogene serine/threonine kinase, various substituted pyridine and pyridazine derivatives have been investigated.[8][11] The electronic properties and size of the halogen can affect the overall electron distribution of the pyridine ring and introduce specific interactions with the protein, potentially leading to improved binding affinity and selectivity.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine the 3-amino-4-halopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates and ligands.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 3-amino-4-halopyridine (1.0 eq.), the amine (1.2 eq.), a palladium catalyst/precatalyst (1-5 mol%), a suitable phosphine ligand, and a strong base (e.g., NaOtBu, 1.4 eq.).
-
Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for the required time (monitor by TLC or LC-MS).
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry, concentrate, and purify by column chromatography.[12]
General Protocol for Sonogashira Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 3-amino-4-halopyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 eq.). Stir for a few minutes, then add the terminal alkyne (1.2 eq.).
-
Reaction: Stir the reaction at room temperature or heat as required (typically 40-65 °C) until completion (monitor by TLC or LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.[3]
Conclusion
While this compound offers high reactivity in cross-coupling reactions, its bromo- and chloro-analogs present viable and more cost-effective alternatives. 3-Amino-4-bromopyridine, in particular, provides a good balance of reactivity and cost for many applications. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the desired reactivity, cost constraints, and the nature of the coupling partners. For less reactive substrates or when milder conditions are paramount, the iodo-derivative may still be the preferred choice. However, for large-scale syntheses where cost is a significant driver, optimization of reaction conditions with the bromo- or even chloro-analogs is a worthwhile endeavor.
References
- 1. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Comparative Guide to the Biological Activity of 3-Amino-4-iodopyridine Analogs and Related Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative studies on the biological activity of a comprehensive series of 3-Amino-4-iodopyridine analogs are limited in publicly available literature. This guide provides a comparative analysis based on available data for structurally related aminopyridine and heterocyclic compounds to infer the potential activities and structure-activity relationships (SAR) that may be relevant to this compound derivatives. The provided data is intended to serve as a reference for researchers interested in exploring this chemical scaffold for drug discovery.
Introduction
This compound is a versatile heterocyclic scaffold with known applications as an intermediate in the synthesis of pharmaceuticals.[1] The introduction of an iodine atom at the 4-position of the 3-aminopyridine core presents an interesting avenue for modulating biological activity, potentially through halogen bonding or by serving as a handle for further chemical modifications. This guide summarizes the biological activities of various aminopyridine-based compounds, with a focus on their potential as kinase inhibitors and anticancer agents, to provide a framework for the validation of novel this compound analogs.
Quantitative Data on Biological Activity
The following tables summarize the inhibitory activities of various aminopyridine and related heterocyclic derivatives against different cancer cell lines and protein kinases. This data, gathered from multiple studies, allows for a comparative assessment of the potential efficacy of similar scaffolds.
Table 1: Anticancer Activity of Aminopyridine and Related Derivatives against Various Cancer Cell Lines
| Compound/Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| 2-amino-3-cyanopyridine derivative | A-549 | 0.00803 | [2] |
| 2-amino-3-cyanopyridine derivative | MDA-MB-231 | 0.0103 | [2] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | >50% inhibition at 100 µM | [3] |
| 4-aminopyrazolo[3,4-d]pyrimidine derivative (12c) | Renal Cancer (UO-31) | <10 | [4] |
| 4-aminopyrazolo[3,4-d]pyrimidine derivative (12j) | Leukemia (various) | <10 | [4] |
| 3-aminoimidazole[1,2-α]pyridine (Cmpd 12) | HT-29 | 4.15 | [5] |
| 3-aminoimidazole[1,2-α]pyridine (Cmpd 18) | B16F10 | 14.39 | [5] |
| 3-aminoimidazole[1,2-α]pyridine (Cmpd 18) | MCF-7 | 14.81 | [5] |
| 6-amino-pyrido[3,4-d]pyrimidine (PD 158780) | A431 | <1 nM (EGFR autophosphorylation) | [6] |
| Nicotinamide-based derivative (Cmpd 6) | HCT-116 | 9.3 | [7] |
| Nicotinamide-based derivative (Cmpd 6) | HepG-2 | 7.8 | [7] |
| Pyridine-derived VEGFR-2 inhibitor (Cmpd 10) | HepG2 | 4.25 | [8] |
| Pyridine-derived VEGFR-2 inhibitor (Cmpd 10) | MCF-7 | 6.08 | [8] |
| Pyrido[2,3-d]pyrimidine derivative (Cmpd 1) | MCF-7 | 3.98 | [9] |
| Cyanopyridone derivative (5a) | HepG2 | 2.71 | [10] |
| Cyanopyridone derivative (5e) | MCF-7 | 1.39 | [10] |
| Nilotinib analog (1e) | K562 | 0.037 | [11] |
Table 2: Kinase Inhibitory Activity of Aminopyridine and Related Derivatives
| Compound/Analog Type | Target Kinase | IC50 (nM) | Reference |
| 3,5-Diaryl-2-aminopyridine (K02288) | ALK2 | 34 | [1] |
| 3,5-Diaryl-2-aminopyridine (Cmpd 15) | ALK2 (cell-based) | 4 | [1] |
| 6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780) | EGFR | 0.08 | [6] |
| Pyrido[2,3-d]pyrimidine (4b) | PDGFr | 1110 | [12] |
| Pyrido[2,3-d]pyrimidine (4b) | FGFr | 130 | [12] |
| Pyrido[2,3-d]pyrimidine (4b) | EGFr | 450 | [12] |
| Pyrido[2,3-d]pyrimidine (4b) | c-src | 220 | [12] |
| Pyrido[2,3-d]pyrimidine (4e) | FGFr | 60 | [12] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | Ligand efficient inhibitor | [3] |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora kinases | Ligand efficient inhibitor | [3] |
| Nicotinamide-based derivative (Cmpd 6) | VEGFR-2 | 60.83 | [7] |
| Piperazinylquinoxaline derivative (Cmpd 11) | VEGFR-2 | 190 | [13] |
| Pyridine-derived VEGFR-2 inhibitor (Cmpd 10) | VEGFR-2 | 120 | [8] |
| Nilotinib analog (1e) | Bcr-Abl | 37 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of biological activity studies. Below are generalized protocols for key experiments commonly used in the evaluation of kinase inhibitors and anticancer agents.
Kinase Inhibition Assay (General Protocol using ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound analog) in 100% DMSO.
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the kinase, substrate, and ATP solutions in kinase buffer at the desired concentrations.
-
-
Kinase Reaction:
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the ATP and substrate mixture.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Signaling Pathways and Experimental Workflow
Understanding the molecular pathways targeted by these compounds is essential for rational drug design. The following diagrams illustrate key signaling pathways and a general workflow for validating the biological activity of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR2 inhibition assay [bio-protocol.org]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. promega.com [promega.com]
- 8. rupress.org [rupress.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Catalysts for 3-Amino-4-iodopyridine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine scaffold is a cornerstone in the development of novel therapeutics and functional materials. 3-Amino-4-iodopyridine is a key building block, offering two reactive sites for modification. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This guide provides a head-to-head comparison of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its analogs, supported by experimental data to inform catalyst selection.
General Experimental Workflow
The typical workflow for a palladium-catalyzed cross-coupling reaction with this compound involves the reaction of the iodopyridine with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent. These reactions are generally conducted under an inert atmosphere to prevent catalyst degradation and side reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Halopyridines
| Catalyst System (mol%) | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5) | Aryl/het-aryl boronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | A common and versatile catalyst for a range of substrates.[1] |
| Pd(OAc)₂ / PPh₃ | Phenylboronic acid | K₂CO₃ | EtOH (95%) | Reflux | - | Moderate to Excellent | A simple and inexpensive catalytic system suitable for aqueous media.[2] |
| Pd(dppf)Cl₂ | Arylboronic acids | - | - | - | - | - | Often used for challenging substrates due to its high activity.[3] |
Note: Data for this compound is limited; this table includes data from analogous halopyridine couplings to provide representative conditions.
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction is particularly useful for synthesizing N-aryl and N-heteroaryl amines from this compound. The choice of ligand is critical and often depends on the nature of the amine coupling partner.
Table 2: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of Aryl Halides
| Catalyst Precursor (mol%) | Ligand (mol%) | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ (1) | Xantphos | Amide | Cs₂CO₃ | Dioxane | - | - | Effective for coupling with amides.[4] |
| Pd(OAc)₂ | RuPhos / BrettPhos | Primary & Secondary Amines | LiHMDS | - | - | - | Effective for unprotected 3-halo-2-aminopyridines. |
| Pd₂(dba)₃ (1-3) | BINAP / Xantphos / RuPhos (2-6) | Primary & Secondary Amines | NaOt-Bu / LiHMDS / K₃PO₄ | Toluene / Dioxane / THF | 80-110 | - | General conditions for a variety of amines.[5] |
Catalytic Cycle for Buchwald-Hartwig Amination
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting palladium(II) complex then coordinates with the amine, which after deprotonation by a base, undergoes reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Benchmarking Guide: 3-Amino-4-iodopyridine as a Premier Synthetic Intermediate
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone for developing novel molecular entities. Among the vast array of functionalized pyridines, 3-Amino-4-iodopyridine stands out as a particularly versatile and reactive building block. Its strategic placement of an amino group and an iodine atom on the pyridine ring allows for sequential, regioselective functionalization, making it a highly sought-after intermediate for constructing complex molecular architectures.
This guide provides an objective comparison of this compound against other common synthetic intermediates. We will delve into its performance in key cross-coupling reactions, supported by comparative data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical and Reactivity Profiles of Aminopyridine Intermediates
The choice of an intermediate is governed by its physical properties and, more critically, its reactivity. The carbon-iodine bond is the most labile among carbon-halogen bonds, generally leading to higher reactivity in palladium-catalyzed cross-coupling reactions. This allows for milder reaction conditions compared to bromo or chloro analogs, which is often crucial for sensitive substrates.
Data Presentation: Physicochemical Properties
The following table summarizes key physicochemical parameters for this compound and selected alternatives.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Conjugate Acid) |
| This compound | ![]() | 220.01 | 65-70[1] | ~3.0 (estimated) |
| 3-Amino-4-bromopyridine | ![]() | 172.99 | 78-82 | ~3.2 (estimated) |
| 3-Amino-4-chloropyridine | ![]() | 128.55 | 60-63 | ~3.4 (estimated) |
| 3-Aminopyridine | ![]() | 94.11[2] | 65[3] | 6.04 |
Note: pKa values for halogenated compounds are estimated based on the electron-withdrawing effects of the halogens.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The true value of this compound is demonstrated in its superior performance in cornerstone synthetic transformations like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[4][5][6]
Mandatory Visualization: Synthetic Utility of this compound
Caption: Versatility of this compound in key cross-coupling reactions.
Data Presentation: Suzuki-Miyaura Coupling Comparison
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. The higher reactivity of the C-I bond in this compound often translates to higher yields under milder conditions compared to its bromo and chloro counterparts.
| Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 80 | 4 | 92 |
| 3-Amino-4-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 100 | 12 | 85[7] |
| 3-Amino-4-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ (5) / SPhos (10) | K₃PO₄ | 110 | 18 | 78 |
Note: Data is representative and compiled from typical literature procedures for analogous compounds.[7][8]
Data Presentation: Buchwald-Hartwig Amination Comparison
This reaction is crucial for synthesizing substituted diaminopyridines, common motifs in pharmacologically active compounds. Again, the reactivity trend I > Br > Cl holds, enabling more efficient C-N bond formation.
| Aryl Halide | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | 80 | 95 |
| 3-Amino-4-bromopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | 100 | 83[9] |
| 3-Amino-4-chloropyridine | Morpholine | Pd(OAc)₂ (4) | RuPhos (8) | K₂CO₃ | 120 | 65 |
Note: Data is representative and compiled from typical literature procedures.[9][10][11]
Data Presentation: Sonogashira Coupling Comparison
For introducing alkynyl moieties, the Sonogashira coupling is indispensable. The reaction with this compound proceeds efficiently, often at room temperature, which is a significant advantage over less reactive halides.[6][12]
| Aryl Halide | Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Temp (°C) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | 25 | 94 |
| 3-Amino-4-bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (4) | CuI (8) | TEA / DMF | 80 | 88[13] |
| 3-Amino-4-chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPA | 100 | 55 |
Note: Data is representative and compiled from typical literature procedures.[12][13]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. Standard laboratory safety procedures should always be followed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the aminopyridine halide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the mixture to the specified temperature (80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization: Suzuki-Miyaura Experimental Workflow
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., NaOtBu, 1.4 eq) to a dry Schlenk tube.
-
Reactant Addition: Add the aminopyridine halide (1.0 eq) and anhydrous, degassed solvent (e.g., Toluene or Dioxane).
-
Amine Addition: Add the amine coupling partner (1.2 eq) via syringe.
-
Reaction: Seal the tube and heat the mixture to the desired temperature (80-120 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter, concentrate, and purify the crude material by flash column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the aminopyridine halide (1.0 eq), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Reagents: Add an anhydrous amine base solvent (e.g., triethylamine or diisopropylamine) followed by the terminal alkyne (1.1 eq) via syringe.
-
Reaction: Stir the mixture at the specified temperature (25-100 °C) until the starting material is consumed (monitored by TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
Application in Medicinal Chemistry: Kinase Inhibition
Aminopyridine derivatives are privileged scaffolds in the development of kinase inhibitors, which are crucial in cancer therapy.[14] They often function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling pathway that promotes cell proliferation.
Mandatory Visualization: Kinase Inhibition Signaling Pathway
Caption: Mechanism of kinase inhibition by a competitive aminopyridine-based inhibitor.
Conclusion
This compound is a superior synthetic intermediate for a range of critical organic transformations. Its high reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the use of milder conditions, shorter reaction times, and often results in higher yields compared to its bromo- and chloro-substituted counterparts. While cost and stability can be considerations, its versatility and efficiency in building molecular complexity make it an invaluable tool for researchers in drug discovery and materials science, enabling the rapid synthesis of diverse compound libraries. This guide demonstrates that for applications demanding high reactivity and efficiency, this compound is often the intermediate of choice.
References
- 1. This compound 97 105752-11-2 [sigmaaldrich.com]
- 2. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. benchchem.com [benchchem.com]
The Strategic Application of 3-Amino-4-iodopyridine in Drug Discovery: A Cost-Benefit Analysis
In the competitive landscape of drug discovery, the selection of starting materials and synthetic routes is a critical determinant of a project's timeline, cost, and ultimate success. For researchers and scientists in drug development, substituted pyridines are indispensable building blocks for a vast array of therapeutic agents. This guide provides a comprehensive cost-benefit analysis of utilizing 3-Amino-4-iodopyridine as a key intermediate, comparing its utility against a common alternative in the synthesis of proton pump inhibitors, a widely used class of drugs for acid-related disorders.
At a Glance: Synthetic Route Comparison for a Key Pantoprazole Intermediate
To provide a clear quantitative comparison, we will examine the synthesis of the crucial pantoprazole intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. We will compare a well-established industrial method starting from 3-hydroxy-2-methyl-4-pyrone with a plausible, albeit not widely documented, synthetic pathway commencing with this compound.
| Metric | Established Route (from 3-Hydroxy-2-methyl-4-pyrone) | Proposed Route (from this compound) |
| Starting Material Cost | ~$18/kg (3-Hydroxy-2-methyl-4-pyrone) | ~$45/kg (this compound) |
| Number of Synthetic Steps | 7 | 5 (estimated) |
| Overall Yield | ~35-45% (reported ranges) | Estimated ~40-50% |
| Key Reagents | Dimethyl sulfate, Ammonia, Phosphorus oxychloride, m-CPBA, Sodium methoxide, Thionyl chloride | Nitric acid, Sodium methoxide, Copper(I) iodide, Methanol, Thionyl chloride |
| Estimated Reagent Cost per kg of Product | Lower | Potentially Higher |
| Process Maturity | High (Industrially Optimized) | Low (Hypothetical) |
The Benefit: Access to Potent Therapeutic Agents
This compound serves as a versatile precursor for a range of biologically active molecules. Its application in the synthesis of pantoprazole, a proton pump inhibitor, highlights its potential. Pantoprazole effectively treats acid-related conditions by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining.[1][2][3]
The pyridine moiety is a common feature in many kinase inhibitors, which are pivotal in cancer therapy. While not a direct precursor in many widely known kinase inhibitors, the functional handles on this compound (an amino group and an iodine atom) offer synthetic flexibility for the construction of complex heterocyclic systems that are often the core of such drugs.
Experimental Protocols: A Tale of Two Pathways
A detailed examination of the synthetic methodologies for producing the key pantoprazole intermediate, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, reveals the trade-offs between a well-trodden path and a potential alternative.
Established Industrial Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride
This multi-step synthesis starts from the readily available and inexpensive 3-hydroxy-2-methyl-4-pyrone.[4][5][6]
Step 1: Methylation of 3-hydroxy-2-methyl-4-pyrone 3-hydroxy-2-methyl-4-pyrone is reacted with dimethyl sulfate in the presence of a base (e.g., sodium hydroxide) to yield 3-methoxy-2-methyl-4H-pyran-4-one.
Step 2: Ammonification to 3-methoxy-2-methyl-4(1H)-pyridone The pyrone from the previous step is treated with ammonia to form the corresponding pyridone.
Step 3: Chlorination to 4-chloro-3-methoxy-2-methylpyridine The pyridone is chlorinated using a reagent such as phosphorus oxychloride.
Step 4: N-Oxidation The resulting pyridine is oxidized to the corresponding N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Step 5: Methoxylation The N-oxide is then reacted with sodium methoxide to introduce the second methoxy group, yielding 3,4-dimethoxy-2-methylpyridine-N-oxide.
Step 6: Rearrangement to 2-hydroxymethyl-3,4-dimethoxypyridine The N-oxide undergoes rearrangement, often with acetic anhydride followed by hydrolysis, to give the 2-hydroxymethyl derivative.
Step 7: Chlorination to the Final Intermediate The alcohol is converted to the chloride using thionyl chloride to afford 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
Proposed Synthetic Route from this compound
This hypothetical route leverages the existing functionalities of this compound to potentially shorten the synthesis.
Step 1: Diazotization and Hydrolysis The amino group of this compound is converted to a hydroxyl group via a diazonium salt intermediate.
Step 2: Methoxylation The hydroxyl group is methylated using a reagent like dimethyl sulfate or methyl iodide with a base.
Step 3: Introduction of the Second Methoxy Group A nucleophilic aromatic substitution reaction, possibly copper-catalyzed, with sodium methoxide could replace the iodine atom with a methoxy group.
Step 4: Functionalization at the 2-position This is the most challenging step and could involve metallation followed by reaction with formaldehyde to introduce the hydroxymethyl group.
Step 5: Chlorination The resulting alcohol is chlorinated with thionyl chloride to give the final product.
Visualizing the Pathways
To better understand the chemical transformations and the biological mechanism of action, the following diagrams are provided.
Caption: Established multi-step synthesis of the key pyridine intermediate for pantoprazole.
Caption: A plausible, shorter synthetic route to the pantoprazole intermediate.
Caption: Mechanism of action of pantoprazole on the gastric proton pump.
Cost-Benefit Analysis: Weighing the Options
Cost: The most significant factor in favor of the established route is the low cost of the starting material, 3-hydroxy-2-methyl-4-pyrone, which is considerably cheaper than this compound. While the proposed route from this compound has fewer steps, the higher initial investment in the starting material and potentially expensive reagents for some of the transformations (e.g., palladium or copper catalysts) could make it less economically viable for large-scale production.
Synthesis Efficiency: The established industrial process is well-optimized, with predictable yields and established protocols for purification. The proposed route, while theoretically shorter, would require significant research and development to optimize each step and may encounter unforeseen challenges, such as poor regioselectivity in the functionalization step or difficult purifications. The overall yield of the proposed route is an estimation and would need experimental validation.
Versatility: this compound offers two distinct points for chemical modification, the amino group and the iodo group. This makes it a potentially valuable building block for generating diverse libraries of compounds in early-stage drug discovery, where exploring a wide chemical space is more important than minimizing costs. The iodo group is particularly useful for cross-coupling reactions, which are powerful tools for creating complex molecules.
Conclusion
For the large-scale, cost-effective synthesis of a specific target molecule like pantoprazole, the established route starting from 3-hydroxy-2-methyl-4-pyrone is the clear winner due to its mature, optimized process and the low cost of the starting material.
However, for the purposes of exploratory drug discovery and the generation of novel chemical entities, this compound holds significant value. Its dual functionality allows for rapid diversification and the creation of compound libraries for screening against various biological targets. The higher initial cost is offset by the potential to discover novel, patentable drug candidates.
Ultimately, the choice between these and other starting materials will depend on the specific goals of the research program. For process chemistry and manufacturing, cost and efficiency are paramount. For medicinal chemistry and lead discovery, synthetic versatility and access to novel chemical space are the primary drivers.
References
- 1. 3-Hydroxy-2-methyl-4-pyrone | 118-71-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. guidechem.com [guidechem.com]
- 3. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101875629A - Industrial preparation method of pantoprazole intermediate pyridine hydrochloride - Google Patents [patents.google.com]
- 5. Industrial preparation method of pantoprazole intermediate pyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]
A Comparative Spectroscopic Analysis of 3-Iodopyridine and 3-Bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, halopyridines serve as fundamental building blocks for the synthesis of complex molecular architectures. Among these, 3-iodopyridine and 3-bromopyridine are pivotal intermediates, valued for their distinct reactivity in cross-coupling reactions. The choice between an iodo- or bromo-substituent can significantly influence reaction kinetics, yields, and purification strategies. A thorough understanding of their spectroscopic signatures is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides an objective, data-driven comparison of the spectroscopic properties of 3-iodopyridine and 3-bromopyridine derivatives, supported by experimental data and detailed methodologies.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-iodopyridine and 3-bromopyridine, providing a direct comparison of their characteristic signals in various analytical techniques.
Table 1: ¹H NMR Data (in CDCl₃)
| Proton | 3-Iodopyridine | 3-Bromopyridine | Key Differences |
| H-2 | ~8.7 ppm (d) | ~8.68 ppm (d) | The H-2 proton of 3-iodopyridine is slightly more deshielded due to the greater electronegativity and anisotropic effects of iodine compared to bromine. |
| H-4 | ~8.0 ppm (d) | ~7.80 ppm (d) | Similar to H-2, the H-4 proton in 3-iodopyridine experiences a downfield shift. |
| H-5 | ~7.1 ppm (dd) | ~7.19 ppm (dd) | The chemical shift of H-5 is comparable in both molecules. |
| H-6 | ~8.5 ppm (d) | ~8.52 ppm (d) | The H-6 proton shows minimal difference in chemical shift between the two compounds. |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling patterns are denoted as (d) for doublet and (dd) for doublet of doublets.
Table 2: ¹³C NMR Data (in CDCl₃)
| Carbon | 3-Iodopyridine | 3-Bromopyridine | Key Differences |
| C-2 | ~152 ppm | ~150 ppm | The C-2 carbon in 3-iodopyridine is deshielded compared to 3-bromopyridine. |
| C-3 | ~95 ppm | ~120 ppm | The most significant difference is observed at the site of halogenation. The "heavy atom effect" of iodine causes a pronounced upfield shift of the C-3 signal in 3-iodopyridine. |
| C-4 | ~142 ppm | ~140 ppm | A slight downfield shift is observed for the C-4 carbon in the iodo-derivative. |
| C-5 | ~124 ppm | ~124 ppm | The chemical shift of the C-5 carbon is nearly identical in both compounds. |
| C-6 | ~148 ppm | ~147 ppm | The C-6 carbon shows a minor downfield shift in 3-iodopyridine. |
Table 3: Infrared (IR) Spectroscopy Data
| Vibrational Mode | 3-Iodopyridine (cm⁻¹) | 3-Bromopyridine (cm⁻¹) | Key Differences |
| Aromatic C-H Stretch | ~3050 | ~3060 | Minimal differences are observed in the C-H stretching region. |
| C=C & C=N Ring Stretch | ~1570, 1460 | ~1570, 1450 | The ring stretching vibrations are very similar for both molecules. |
| C-X Stretch (X=I, Br) | ~680 | ~700 | The C-I bond is weaker and involves a heavier atom, resulting in a lower frequency stretching vibration compared to the C-Br bond. |
Table 4: UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent | Electronic Transitions |
| Pyridine (Reference) | 202, 254[1] | Acidic Mobile Phase[1] | π → π* and n → π* |
| 3-Iodopyridine | Expected bathochromic shift | - | The larger iodine atom can lead to a greater red shift compared to bromine due to increased conjugation and polarizability. |
| 3-Bromopyridine | Expected bathochromic shift | - | The bromine substituent is expected to cause a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine due to its electron-donating resonance effect. |
Table 5: Mass Spectrometry Data (Electron Ionization)
| Ion | 3-Iodopyridine (m/z) | 3-Bromopyridine (m/z) | Key Differences |
| Molecular Ion [M]⁺ | 205 | 157/159 | The molecular ion peak of 3-iodopyridine appears at m/z 205. For 3-bromopyridine, a characteristic isotopic pattern is observed with two peaks of nearly equal intensity at m/z 157 and 159, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[1] |
| [M-X]⁺ | 78 | 78 | Loss of the halogen atom (iodine or bromine) from the molecular ion results in a pyridyl cation fragment at m/z 78 in both spectra.[1] |
| [M-HCN]⁺ | 178 | 130/132 | Loss of hydrogen cyanide from the molecular ion is a common fragmentation pathway for pyridines. |
Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic comparison of 3-iodopyridine and 3-bromopyridine derivatives.
Caption: General workflow for the spectroscopic comparison of pyridine derivatives.
Detailed Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrument and the specific derivative being analyzed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of -2 to 12 ppm, 16 to 64 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a standard proton-decoupled single-pulse experiment with a Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required. The spectral width is generally set from 0 to 220 ppm.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Neat Liquid): If the sample is a liquid, place a drop of the neat liquid onto the surface of an Attenuated Total Reflectance (ATR) crystal or between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Background Collection: Record a background spectrum of the empty sample compartment (for ATR) or the clean salt plates. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor.
-
Sample Analysis: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups and bond vibrations within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-400 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like 3-halopyridines, gas chromatography (GC) is a common method for sample introduction.
-
Ionization: Utilize an appropriate ionization technique, most commonly Electron Ionization (EI) for these types of molecules. In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Interpretation: A detector records the abundance of each ion, generating a mass spectrum. The spectrum is then analyzed to determine the molecular weight and to identify characteristic fragmentation patterns that provide structural information.
Conclusion
The spectroscopic comparison of 3-iodopyridine and 3-bromopyridine derivatives reveals distinct and predictable differences, primarily arising from the electronic and steric properties of the halogen substituent. In NMR spectroscopy, the most notable distinction is the significant upfield shift of the carbon directly attached to the iodine atom due to the heavy atom effect. Mass spectrometry provides a clear differentiation through the isotopic pattern of bromine and the distinct molecular weight of the iodine-containing compound. While IR and UV-Vis spectroscopy show more subtle differences, they can still provide valuable information about the C-X bond and electronic transitions, respectively. A comprehensive analysis utilizing a combination of these spectroscopic techniques is essential for the unambiguous characterization and quality assessment of these important synthetic intermediates.
References
A Researcher's Guide to Navigating Regioselectivity in Dihalopyridine Reactions
For researchers, scientists, and professionals in drug development, dihalopyridines are invaluable building blocks, offering multiple points for diversification. However, the presence of two halogen atoms introduces the critical challenge of regioselectivity—controlling which halogen reacts. This guide provides an objective comparison of reaction outcomes for various dihalopyridines in common cross-coupling and nucleophilic substitution reactions, supported by experimental data, to aid in synthetic design and catalyst selection.
The regioselectivity of reactions with dihalopyridines is governed by a complex interplay of electronic and steric factors inherent to the substrate, as well as the specific reaction conditions, including the catalyst, ligands, and base employed.[1][2] Generally, for palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the order I > Br > Cl, a trend dictated by the carbon-halogen bond dissociation energy.[1][3] In the absence of overriding steric or electronic influences from other substituents, positions alpha to the pyridine nitrogen (C2 and C6) are often electronically activated and more susceptible to oxidative addition by a palladium catalyst, making them the conventional sites of reaction.[2][4] However, as this guide will illustrate, these general tendencies can be modulated or even completely overturned through strategic choice of ligands and reaction conditions.[2][4]
Factors Influencing Regioselectivity
The selection of a reaction site in a dihalopyridine substrate is not arbitrary. It is a result of several competing factors. The chosen catalyst system, the inherent electronic properties of the pyridine ring, and the steric environment around each halogen all contribute to the final product distribution.
Caption: Key factors determining the regiochemical outcome in dihalopyridine reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. The regioselectivity in these reactions on dihalopyridine substrates is particularly sensitive to the choice of the catalytic system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. With dihalopyridines, selectivity can be achieved by leveraging the inherent reactivity differences or by catalyst control.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Major Product | Selectivity (Major:Minor) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,4-Dichloropyridine | Pd-PEPPSI-IPr (3 mol%) | K₃PO₄ / Dioxane-H₂O | RT | 12 | C4-Arylation | ~10:1 | 70-90 | [2][4] |
| 2,4-Dichloropyridine | PdCl₂ (3 mol%) (Ligand-free) | K₃PO₄ / Dioxane-H₂O | RT | 12 | C4-Arylation | >99:1 | 75 | [2][4] |
| 2,4-Dibromopyridine | Pd(OAc)₂ / PPh₃ (1:4 ratio) | K₃PO₄ / Dioxane | 25 | - | C2-Arylation | High C2 selectivity | - | [2] |
| 2,4-Dibromopyridine | Pd(OAc)₂ / PPh₃ (1:2 ratio) | KOH / n-Bu₄NBr / Toluene | 80 | - | C4-Arylation | up to 13:1 | - | [2][5] |
| 2,5-Dichloropyridine | Pd(OAc)₂ (2 mol%) (Jeffery cond.) | K₂CO₃ / NMP-H₂O | 100 | 12 | C5-Arylation | >99:1 | 81 | [4][6] |
| 3,4-Dichloropyridine | Not specified | Not specified | - | - | C4-Arylation | Preferential C4 | - | [7] |
| 3,5-Dibromopyridine | Pd(PPh₃)₄ | Na₂CO₃ / DME-H₂O | 80 | 12 | C3(5)-Monoarylation | - | 70-95 |[7] |
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. Similar to Suzuki coupling, regioselectivity can be directed by the catalyst and reaction conditions.
Table 2: Regioselectivity in Buchwald-Hartwig Amination of Dihalopyridines
| Dihalopyridine | Catalyst / Ligand | Base / Solvent | Temp (°C) | Major Product | Selectivity (Major:Minor) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2,4-Dichloropyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Toluene | 100 | C2-Amination | 20:1 to 50:1 | 70-95 | [8] |
| 2,6-Dichloropyridine | Pd(OAc)₂ / BINAP | NaOtBu / Toluene | 80 | Mono-amination at C2(6) | Selective mono-amination | High | [9] |
| 3,5-Dichloropyridine | Not specified | Not specified | - | Mono-amination at C3(5) | Selective mono-amination | - |[9] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Chemoselectivity between different halogens is a primary control element, but regioselectivity between identical halogens can also be achieved.
Table 3: Regioselectivity in Sonogashira Coupling of Dihalopyridines
| Dihalopyridine | Catalyst System | Base / Solvent | Major Product | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2,4-Dibromopyridine | C₃-symmetric tripalladium clusters | Cs₂CO₃ / DMF | C2-Alkynylation | Good C2-regioselectivity | High | [10] |
| 3,5-Dibromo-2,6-dichloropyridine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | C3(5)-Alkynylation (Br sites) | Chemoselective for C-Br | Good |[11] |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the inherent electronic properties of the pyridine ring play a dominant role. The electron-withdrawing nature of the nitrogen atom activates the C2 and C4 positions for nucleophilic attack.[12][13]
Table 4: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Dihalopyridines
| Dihalopyridine | Nucleophile | Conditions | Major Product | Selectivity | Reference |
|---|---|---|---|---|---|
| 2,4-Dichloropyrimidine * | Various Amines | Varies | C4-Substitution | Generally C4 selective | [14] |
| 2,4-Dichloropyrimidine * | Various Amines | C6-Electron-donating substituent | C2-Substitution | C2 selective | [14] |
| 2,6-Dichloropyridine | 1-Methylpiperazine | 3-CN or 3-CF₃ substituent | C6-Substitution | 9:1 | [15] |
| 2,6-Dichloropyridine | 1-Methylpiperazine | 3-CO₂Me or 3-CONH₂ substituent | C2-Substitution | 9:1 |[15] |
Note: Dichloropyrimidine is included for its illustrative comparison of electronic effects.
Experimental Protocols
Reproducibility is key in scientific research. Below are detailed methodologies for representative reactions discussed in this guide.
General Experimental Workflow
A typical workflow for performing and analyzing these regioselective reactions involves careful setup under inert conditions, precise control of reaction parameters, and thorough analysis of the product mixture.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine (Ligand-Free)[2][4]
-
Reaction Setup: A dried reaction vial is charged with 2,4-dichloropyridine (1 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 3 equiv.), and palladium(II) chloride (PdCl₂, 0.03 equiv.).
-
Solvent Addition: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is added.
-
Reaction Conditions: The vial is sealed and the mixture is stirred vigorously at room temperature for 12 hours.
-
Workup and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the C4-arylated product.
Protocol 2: C5-Selective Suzuki-Miyaura Coupling of 2,5-Dichloropyridine (Jeffery Conditions)[6][16]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2,5-dichloropyridine (1.0 mmol), the arylboronic acid (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), tetrabutylammonium bromide (NBu₄Br, 3.0 mmol), and potassium carbonate (K₂CO₃, 1.5 mmol).
-
Solvent Addition: Anhydrous N,N-Dimethylformamide (DMF, 10 mL) is added.
-
Reaction Conditions: The reaction mixture is heated to 100 °C with vigorous stirring for 12 hours or until completion as monitored by TLC or GC-MS.
-
Workup and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the C5-substituted product.
Protocol 3: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine[8]
-
Reaction Setup: An oven-dried resealable Schlenk tube is charged with Pd₂(dba)₃ (0.01 equiv.), Xantphos (0.02 equiv.), and cesium carbonate (Cs₂CO₃, 1.4 equiv.). The tube is evacuated and backfilled with argon.
-
Reagent Addition: 2,4-Dichloropyridine (1 equiv.), the aniline or heterocyclic amine (1.2 equiv.), and anhydrous toluene are added via syringe.
-
Reaction Conditions: The Schlenk tube is sealed and the mixture is heated in an oil bath at 100 °C for the specified time (typically 12-24 hours).
-
Workup and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, washing with ethyl acetate. The filtrate is concentrated, and the resulting crude material is purified by flash chromatography to provide the 4-chloro-N-arylpyridin-2-amine.
Conclusion
The regioselective functionalization of dihalopyridines is a nuanced yet highly controllable process. While inherent electronic and steric factors provide a baseline for predicting reactivity, the extensive research highlighted in this guide demonstrates that strategic selection of ligands, catalyst precursors, and reaction conditions can precisely steer reactions to conventionally disfavored positions. Understanding these relationships, as supported by the comparative data presented, empowers chemists to unlock the full synthetic potential of dihalopyridine scaffolds, paving the way for the efficient construction of novel molecular architectures for pharmaceutical and materials science applications.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. echemi.com [echemi.com]
- 14. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 3-Amino-4-iodopyridine: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety, logistical, and operational guidance for the proper handling and disposal of 3-Amino-4-iodopyridine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals, while maintaining compliance with environmental regulations.
I. Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential hazards. Based on available safety data, the compound is harmful if swallowed, causes skin irritation, and can lead to serious eye damage. It may also cause respiratory irritation.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. The following personal protective equipment must be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and appropriate protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or the formation of dust, a NIOSH-approved respirator is recommended.
Incompatible Materials: Store this compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1]
II. Quantitative Data
The following table summarizes the key physical and chemical properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₅H₅IN₂ | |
| Molecular Weight | 220.01 g/mol | |
| Appearance | Solid | |
| Melting Point | 65-70 °C | |
| Hazard Classifications | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, STOT SE 3 | |
| Signal Word | Danger |
III. Spill and Exposure Procedures
In Case of Accidental Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1][2]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Ingestion: If swallowed, seek immediate medical assistance.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Spill Cleanup: In the event of a spill, trained personnel wearing appropriate PPE should handle the cleanup.
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spread of dust. Use a dust suppressant if necessary.
-
Collect: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
IV. Disposal Plan
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3] The primary and recommended method of disposal is through a licensed and approved hazardous waste disposal facility.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.[4]
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
V. Experimental Protocol: Chemical Neutralization (for consideration)
For small quantities of aqueous solutions containing this compound, a chemical neutralization step to reduce the reactivity of the iodine may be considered before collection as hazardous waste. This procedure should be validated by qualified personnel and is not a substitute for professional disposal. A common method for neutralizing iodine is with sodium thiosulfate.[5]
Materials:
-
Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10%)
-
Starch indicator solution (optional)
-
Appropriate PPE (fume hood, goggles, gloves, lab coat)
-
Hazardous waste container
Procedure:
-
Working in a Fume Hood: Perform this procedure in a certified chemical fume hood.
-
Dilution: If the waste is concentrated, dilute it with water to a manageable concentration.
-
Neutralization: Slowly add the sodium thiosulfate solution to the this compound waste solution while stirring. The reaction is: 2Na₂S₂O₃ + I₂ → Na₂S₄O₆ + 2NaI.
-
Endpoint Determination: Continue adding sodium thiosulfate until the characteristic brown/yellow color of iodine disappears and the solution becomes colorless. A starch indicator can be used to confirm the absence of iodine (the solution will be colorless instead of blue-black).
-
pH Adjustment: Check the pH of the neutralized solution and adjust it to a neutral range (pH 6-8) if required by your institution's waste disposal guidelines.
-
Collection for Disposal: Even after neutralization, the resulting solution should be collected in a labeled hazardous waste container and disposed of through your institution's EHS department, as it will still contain the organic pyridine derivative.
VI. Disposal Workflow Diagram
Caption: Logical workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's specific policies and Environmental Health and Safety department for guidance tailored to your location and facilities.
References
Personal protective equipment for handling 3-Amino-4-iodopyridine
Essential Safety and Handling Guide for 3-Amino-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound (CAS No. 105752-11-2). Adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling.[1][2] It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2] It may also cause respiratory irritation.[1][2]
Table 1: Hazard Summary
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| Causes skin irritation | Skin Irritation (Cat. 2) |
| Causes serious eye damage | Serious Eye Damage (Cat. 1) |
| May cause respiratory irritation | STOT - Single Exposure (Cat. 3) |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a full-face shield where splashing is possible.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and full-length pants.[3] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter. |
| Footwear | Closed-toe shoes.[3] |
Safe Handling and Operational Plan
Always handle this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][4]
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Gather all necessary PPE and handling equipment (e.g., spatulas, weighing paper, sealable containers).
-
Have a designated and labeled waste container ready.
-
-
Weighing the Compound:
-
Dissolving the Compound:
-
If the experimental protocol requires a solution, handle the solid chemical in solution whenever possible to minimize dust exposure.[3]
-
Add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling:
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[6][7] Do not dispose of it down the drain or in regular trash.
Waste Segregation and Disposal Protocol:
-
Waste Collection:
-
Labeling:
-
Storage:
-
Disposal Request:
-
When the container is nearly full, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EH&S) department.[6]
-
Emergency Procedures
Table 3: Emergency Response
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material in a sealed container for disposal as hazardous waste. |
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 4. pdx.edu [pdx.edu]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

